Nonafluoropentane
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2,3,5,5,5-nonafluoropentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F9/c6-2(1-3(7,8)9)4(10,11)5(12,13)14/h2H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOQEDLJVNKDMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the physicochemical properties of nonafluoropentane?
Physicochemical Properties of this compound ( ) and Fluorinated Pentane Analogs
Executive Summary: The Fluorinated Pentane Spectrum
In pharmaceutical applications, "this compound" specifically refers to the hydrofluorocarbon (HFC) 1,1,1,2,2,3,3,4,4-nonafluoropentane (
This guide characterizes
Key Distinction Table
| Common Name | Chemical Formula | CAS Number | Primary Role in Pharma |
| This compound | 158118-01-5 | Intermediate, Specialized Solvent | |
| Decafluoropentane | 138495-42-8 | Carrier Fluid, Cleaning Solvent (Vertrel XF) | |
| Perfluoropentane | 678-26-2 | Microbubble Contrast Agents, Oxygen Delivery |
Physicochemical Profile
Thermodynamic & Transport Properties
The utility of this compound lies in its boiling point proximity to human body temperature (
Comparative Properties Table
| Property | This compound ( | Decafluoropentane ( | Perfluoropentane ( |
| Molecular Weight ( g/mol ) | 234.06 | 252.05 | 288.04 |
| Boiling Point ( | ~33.4 | 55.0 | 29.2 |
| Density (g/mL @ 25 | ~1.48 | 1.58 | 1.63 |
| Vapor Pressure (kPa @ 25 | ~65-70 (Est.) | 29.7 | 85.3 |
| Surface Tension (dyn/cm) | ~13-15 | 14.1 | 9.5 |
| Water Solubility (ppm) | < 100 | 140 | < 10 |
| Ozone Depletion Potential | 0 | 0 | 0 |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Analyst Note: The boiling point of This compound (33.4
) is critical.[1] Unlike Decafluoropentane (liquid at body temp) or Perfluoropentane (gas at body temp), this compound sits on the threshold.[2][1] This makes it uniquely stable at room temperature but easily vaporized upon physiological heating or acoustic actuation.[2][1]
Solubility and Material Compatibility
Fluorinated pentanes are lipophobic and hydrophobic .[2][1] They do not dissolve standard small molecule drugs directly.[2][1] They require:
Compatibility Protocol:
Applications in Drug Development[1][2][4]
Phase-Change Nanodroplets (ADV Agents)
This compound and Perfluoropentane are encapsulated in lipid or polymer shells to form nanodroplets.[2][1] Upon exposure to ultrasound (Acoustic Droplet Vaporization - ADV), the liquid core vaporizes, expanding into a microbubble for ultrasound imaging or mechanical clot lysis.[2][1]
Why this compound?
-
Stability:
(BPngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ) is easier to handle on the benchtop than (BP ), which boils on a warm day.[1] -
Trigger Threshold: Requires slightly higher acoustic energy to vaporize, offering better resistance to spontaneous vaporization in the bloodstream.[2][1]
Carrier Fluids for Particle Engineering
In spray drying or crystal engineering, Decafluoropentane and this compound act as "anti-solvents" or carrier fluids.[2][1] Their low surface tension allows them to penetrate porous structures without dissolving the active pharmaceutical ingredient (API).[2][1]
Visualization: Selection Logic & Mechanism[1][2][5]
Solvent Selection Decision Tree
This logic flow guides the selection of the correct fluorinated pentane based on the thermal requirement of the application.[2][1]
Figure 1: Decision matrix for selecting fluorinated pentanes based on thermodynamic thresholds.
Experimental Protocols
Protocol: Preparation of this compound Nanodroplets
Objective: Create stable, acoustic-sensitive nanodroplets for targeted drug delivery.[2][1]
Materials:
-
This compound (
, >98% purity).[1][3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Methodology:
-
Lipid Film Formation: Dissolve lipids in chloroform, evaporate under nitrogen stream to form a thin film.[2][1] Hydrate with PBS to 2 mg/mL.[2][1]
-
Pre-Cooling: Cool the lipid suspension to
(well below the boiling point of NFP). -
Emulsification:
-
Add liquid this compound (2% v/v) to the cold lipid suspension.[2][1]
-
Critical Step: Sonicate using a tip sonicator at 20 kHz for 30 seconds (pulsed) while keeping the vial in an ice bath.
-
Reasoning: The ice bath prevents premature vaporization of the NFP during the high-energy emulsification process.[2][1]
-
-
Sizing: Extrude through 200 nm polycarbonate filters (optional) or centrifuge to isolate the nano-fraction.
-
Validation: Measure size using Dynamic Light Scattering (DLS). Expect Z-average ~200-300 nm.[2][1]
Protocol: Solubility Screening (Fluorinated Phase)
Objective: Determine if a new NCE (New Chemical Entity) can be carried by fluorinated solvents.[2][1]
References
-
PubChem. (2025).[2][1] 1,1,1,2,2,3,3,4,4-Nonafluoropentane Compound Summary. National Library of Medicine.[2][1] [Link]
-
Chemours. (2016).[2][1] Vertrel™ XF (Decafluoropentane) Technical Information. The Chemours Company.[2][1] [Link]
-
National Institutes of Health. (2023). Semifluorinated Alkanes as New Drug Carriers. PubMed Central.[2][1] [Link]
Sources
- 1. PL176116B1 - Contrasting agent for ultrasonography and method of producing contrasting agent for ultrasonography - Google Patents [patents.google.com]
- 2. 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane | C7H4F12O | CID 2782579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. norman-network.com [norman-network.com]
Nonafluoropentane chemical structure and CAS number
Technical Guide: this compound ( ) in Drug Development[1][2][3]
Executive Summary
This compound (
Critical Disambiguation:
-
Target Molecule: 1,1,1,2,2,3,3,4,4-Nonafluoropentane (F4H1).[1][2][3] Used in pharmaceutical research.[1][2][3]
-
Common Confusion: Methyl nonafluorobutyl ether (
, HFE-7100).[1][2][3] An industrial cleaning solvent often chemically mislabeled in trade literature.[1][2][3] -
Related Compound: Decafluoropentane (
, Vertrel XF).[1][2][3] A solvent and carrier fluid.[1][2][3][4][5]
Chemical Identity & Structure
The molecule consists of a perfluorobutyl tail attached to a methyl group.[1][2][3] This specific isomer is often denoted as F4H1 in pharmaceutical literature (4 fluorinated carbons, 1 hydrocarbon carbon).[1][2][3]
Chemical Data Table
| Parameter | Specification |
| Chemical Name | 1,1,1,2,2,3,3,4,4-Nonafluoropentane |
| Common Abbreviation | F4H1 |
| CAS Number | 158118-01-5 |
| Molecular Formula | |
| Molecular Weight | 234.06 g/mol |
| SMILES | FC(F)(F)C(F)(F)C(F)(F)C(F)(F)C |
| Chemical Class | Hydrofluorocarbon (HFC); Semifluorinated Alkane (SFA) |
Structural Visualization
The following diagram illustrates the diblock nature of F4H1, highlighting the segregation between the fluorophilic
Figure 1: Structural representation of 1,1,1,2,2,3,3,4,4-nonafluoropentane (F4H1).[1][2][3] The dashed red line indicates the junction between the fluorinated and hydrocarbon blocks, which imparts amphiphilic properties.[1][2][3]
Physicochemical Properties & Mechanism[1][2][3][6]
As a Senior Application Scientist, it is crucial to understand why this molecule is selected for drug delivery. Its properties bridge the gap between aqueous saline and viscous oils.[1][2][3]
| Property | Value (Approximate) | Relevance to Drug Development |
| Appearance | Clear, colorless liquid | Suitable for optical/ophthalmic applications.[2][3] |
| Density | ~1.4 – 1.5 g/mL | High density allows the fluid to sink in water (e.g., in vitreous tamponades).[1][2][3] |
| Surface Tension | ~15–20 mN/m | Extremely low; ensures rapid spreading over the corneal surface without blinking.[1][2][3] |
| Refractive Index | ~1.29 – 1.30 | Close to water (1.33), minimizing visual distortion in eye drops.[1][2][3] |
| Solubility | Amphiphilic | Dissolves lipophilic drugs (e.g., cyclosporine) that are insoluble in water.[1][2][3] |
| Water Content | 0% (Non-aqueous) | Prevents hydrolysis of water-sensitive APIs; bacteriostatic (no preservatives needed).[1][2][3] |
Mechanism of Action: The "EyeSol" Principle
In ophthalmic applications (e.g., dry eye disease), F4H1 and its homologs (F4H5, F6H8) function via a unique mechanism:[1][2][3]
-
Solubilization: The hydrocarbon segment (
) interacts with lipophilic drug molecules.[1][2][3] -
Spreading: The fluorinated segment (
) reduces surface tension, allowing a micro-drop (~10 µL) to cover the entire eye surface.[1][2][3] -
Retention: Unlike water, which triggers the blink reflex and drains via the nasolacrimal duct, SFAs have a longer residence time due to their non-irritating nature and lack of pH/osmolarity constraints.[1][2][3]
Experimental Protocol: SFA-Based Formulation
Objective: To formulate a preservative-free, water-free ophthalmic solution using this compound (F4H1) as a vehicle for a lipophilic API (e.g., Cyclosporine A).[1][2][3]
Safety Note: Perform all steps in a laminar flow hood. SFAs are volatile; keep containers sealed when not in use.[1][2][3]
Workflow Diagram
Figure 2: Manufacturing workflow for SFA-based ophthalmic solutions. Note the material compatibility requirement (PTFE/Glass).[1][2]
Step-by-Step Methodology
-
Material Preparation:
-
Dissolution:
-
Sterile Filtration:
-
Filling & Packaging:
Safety & Toxicology
This compound (F4H1) and related SFAs are chemically and physiologically inert.[1][2][3]
-
Metabolism: They are not metabolized by the human body.[1][2][3] They are excreted unchanged, primarily via exhalation due to their volatility.[1][2][3]
-
Ocular Tolerance: Clinical studies on SFA-based eye drops (e.g., Novaliq's EyeSol platform) demonstrate excellent tolerability with no burning or stinging, as they do not interact with corneal nociceptors (which respond to pH/osmolarity in aqueous solutions).[1][2][3]
-
Systemic Toxicity: Extremely low.[1][2][3][4][5] SFAs are related to perfluorocarbons used in liquid ventilation and blood substitutes.[1][2][3]
References
-
PubChem. (2025).[1][2][3][6] 1,1,1,2,2,3,3,4,4-Nonafluoropentane (Compound).[1][2][3][6] National Library of Medicine.[1][2][3] Available at: [Link][1][2][3][6]
-
Novaliq GmbH. (2024).[1][2][3] EyeSol® Technology: Water-free Ophthalmic Delivery.[1][2][3] Available at: [Link][1][2][3]
-
Journal of Chemical & Engineering Data. (2018). Density and Thermodynamic Properties of Hydrofluoroethers.[1][2][3] (Contextual reference for F4H1 vs HFE-7100 distinction). Available at: [Link][1][2][3]
-
LookChem. (2025).[1][2][3] CAS 158118-01-5 Datasheet.[1][2][3] Available at: [Link][1][2][3][7]
-
Scientific Reports. (2020). Semifluorinated alkanes as a new class of excipients for ophthalmic drug delivery.[1][2][3] (General grounding on SFA mechanism). Available at: [Link][1][2][3]
Sources
- 1. scribd.com [scribd.com]
- 2. 1,1,1,2,2,3,4,5,5,5-Decafluoropentane | C5H2F10 | CID 86240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane | C7H4F12O | CID 2782579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. finntech.ch [finntech.ch]
- 5. Promosolv 70ES Precision Cleaning and Flux Removal Solvent [onboardsolutions.com.au]
- 6. 1,1,1,2,2,3,3,4,4-Nonafluoroheptane | C7H7F9 | CID 19091137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Nonafluoropentane material safety data sheet (MSDS) for laboratory use
A Comprehensive Laboratory Safety Guide for Nonafluoropentane
This guide provides an in-depth examination of the material safety data and handling protocols for this compound (perfluoropentane), specifically tailored for its use in advanced laboratory settings. Moving beyond a simple recitation of safety data sheet (SDS) points, this document synthesizes technical data with field-proven insights to equip researchers, scientists, and drug development professionals with the knowledge to handle this chemical with confidence and precision. We will explore the causality behind safety protocols, establish self-validating experimental systems, and ground our recommendations in authoritative sources.
Section 1: Core Hazard Profile and Risk Assessment
This compound is a perfluorinated compound valued in laboratory settings for its unique properties, including high density, low surface tension, and chemical inertness. However, its safe implementation hinges on a thorough understanding of its hazard profile.
Globally Harmonized System (GHS) Classification
The foundation of chemical safety is the GHS classification, which standardizes hazard communication.[1][2] The classification for this compound dictates the necessary handling precautions and emergency responses.
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement (H-phrase) |
| Skin Irritation | 2 | Warning | H315: Causes skin irritation.[3] | |
| Eye Irritation | 2A | Warning | H319: Causes serious eye irritation.[3] | |
| Specific target organ toxicity, single exposure | 3 | Warning | H335: May cause respiratory irritation.[4] |
Precautionary Statements (P-phrases) are crucial for risk mitigation:
-
Prevention: P261 (Avoid breathing vapours/spray), P264 (Wash hands thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[3]
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P319 (Get medical help if you feel unwell).[3]
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).[3]
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[3]
Primary Routes of Exposure and Toxicological Insights
Understanding the "how" and "why" of exposure is critical for developing effective safety protocols.
-
Inhalation: As a low-boiling-point substance, this compound can readily vaporize, leading to significant vapor concentrations in poorly ventilated areas.[5] Inhalation can cause respiratory tract irritation.[4]
-
Dermal (Skin) Contact: Direct contact can cause skin irritation.[3][4] The defatting nature of many fluorinated solvents can lead to dryness, redness, and dermatitis with prolonged exposure.
-
Ocular (Eye) Contact: Vapors and splashes pose a significant risk, causing serious eye irritation.[3][4] Prompt and thorough irrigation is essential to prevent injury.
-
Ingestion: While less common in a laboratory setting, ingestion may cause gastrointestinal irritation.[4]
Experimental Risk Assessment Workflow
Before any new protocol involving this compound is initiated, a systematic risk assessment must be performed. This workflow ensures that all potential hazards are identified and controlled.
Caption: Risk assessment workflow for new experiments.
Section 2: Proactive Safety Measures: Controls and PPE
A foundational principle of laboratory safety is the "Hierarchy of Controls," which prioritizes the most effective measures for risk reduction. Personal Protective Equipment (PPE), while essential, is the final line of defense.
Engineering and Administrative Controls
-
Engineering Controls: The primary method for controlling inhalation exposure is through robust ventilation. All work with this compound, especially decanting or heating, must be conducted inside a certified chemical fume hood or with local exhaust ventilation.[4] This is a non-negotiable aspect of a self-validating safety system.
-
Administrative Controls: These are the procedures that govern how work is performed.
-
Standard Operating Procedures (SOPs): Detailed, lab-specific SOPs for handling, storage, and waste disposal are mandatory.[6]
-
Designated Areas: Clearly mark areas where this compound is stored and used.
-
Training: All personnel must receive documented training on the specific hazards and handling procedures for this chemical before beginning work.[6]
-
Personal Protective Equipment (PPE)
The appropriate PPE provides a critical barrier against direct exposure.[7] Selection must be based on the specific task being performed.
| Task | Hand Protection | Eye/Face Protection | Body Protection |
| Routine Handling / Weighing | Nitrile or Neoprene Gloves | ANSI Z87.1-compliant safety glasses with side shields | Standard lab coat |
| Transfer / Pouring | Double-gloving (Nitrile) or chemical-resistant gloves | Chemical splash goggles | Chemical-resistant apron over lab coat |
| Spill Cleanup | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) | Face shield worn over chemical splash goggles | Chemical-resistant suit or apron |
Causality Behind PPE Choices:
-
Gloves: Standard nitrile gloves offer splash protection for short-duration tasks, but for prolonged contact or immersion, a more robust material is necessary. Always check the manufacturer's glove compatibility charts.
-
Eye Protection: Goggles are mandated over safety glasses when there is a risk of splashing because they form a seal around the eyes, preventing liquid from entering.[8] A face shield provides an additional layer of protection for the entire face.[8]
Section 3: Protocols for Handling, Storage, and Disposal
Meticulous adherence to established protocols is essential for preventing accidents and ensuring regulatory compliance.
Safe Handling and Transfer Protocol
-
Preparation: Don the appropriate PPE as outlined in Section 2.2. Ensure the chemical fume hood sash is at the proper working height.
-
Container Inspection: Before use, inspect the this compound container for any signs of damage or bulging.[5] As a low-boiling substance, sealed containers can build pressure.
-
Venting: If pressure is suspected, vent the container slowly by carefully loosening the cap in the fume hood.[5]
-
Transfer: Use a stable funnel or pump system to transfer the liquid. Pour slowly to minimize splashing and vapor generation.
-
Sealing: Promptly and securely seal both the source and receiving containers.
-
Cleanup: Wipe down any external contamination on the containers and the work surface before removing PPE.
Storage Requirements
Improper storage is a common source of laboratory incidents.
| Parameter | Requirement | Rationale |
| Location | A cool, dry, well-ventilated area away from direct sunlight and heat sources.[9] | Prevents pressure buildup and degradation of the chemical. |
| Temperature | Store at 2-8°C where recommended.[5] | Minimizes vaporization and pressure buildup in the container. |
| Container | Keep in the original, clearly labeled container, tightly closed.[3] | Prevents leaks, contamination, and misidentification. |
| Segregation | Store away from incompatible materials. While this compound is relatively inert, general best practice is to segregate chemicals by hazard class.[9] | Prevents accidental mixing and hazardous reactions. |
Waste Disposal
Chemical waste disposal is strictly regulated.[10]
-
Waste Collection: Collect all waste this compound and materials contaminated with it (e.g., absorbent pads, gloves) in a dedicated, labeled, and leak-proof container.[5][11]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list "this compound" as a primary constituent.
-
Storage: Store the waste container in a designated satellite accumulation area, following the same storage guidelines as the pure chemical.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[11] Never pour this compound down the drain.[11][12]
Section 4: Emergency Response Protocols
Preparedness is key to mitigating the consequences of an incident. All laboratory personnel must be familiar with these procedures.
Spill Response
The response to a spill depends entirely on its scale.[13] The following decision tree provides a logical framework for action.
Caption: Spill response decision tree.
Minor Spill Cleanup Protocol (Less than 1 Liter, contained in a fume hood):
-
Alert: Announce the spill to others in the immediate area.[13]
-
Control: Ensure ventilation is active.
-
PPE: Don appropriate PPE, including chemical splash goggles, a lab coat, and chemical-resistant gloves.
-
Containment: Create a dike around the spill using an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[4][5] Work from the outside in.
-
Absorption: Gently apply absorbent material over the entire spill.
-
Collection: Once absorbed, carefully scoop the material into a designated hazardous waste container.
-
Decontamination: Wipe the spill area with a suitable solvent (if applicable) and then with soap and water.
-
Disposal: Seal and label the waste container and manage it as hazardous waste.
-
Report: Report the incident to your laboratory supervisor.
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury.[14]
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing.[4] Flush the affected skin with plenty of soap and water for at least 15 minutes.[4][15] Seek medical attention if irritation develops or persists. |
| Inhalation | Move the affected person to fresh air immediately.[3][4] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. [4] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention. |
References
-
Cole-Parmer. Material Safety Data Sheet - 2H,3H-Decafluoropentane. [Link]
-
University of Toronto Scarborough. Chemical Handling and Storage. [Link]
-
Zion Work. What Is Non-Respiratory PPE and When Is It Used?. [Link]
-
PubChem. GHS Classification (Rev.11, 2025) Summary. [Link]
-
Stephen F. Austin State University. Disposal Procedures for Non Hazardous Waste. [Link]
-
NY Creates. Standard Operating Procedure for Chemical Handling and Storage. [Link]
-
Wikipedia. GHS hazard statements. [Link]
-
American Chemical Society. First aid for a unique acid, HF: A sequel. [Link]
-
Columbia University. Safe Handling and Disposal of Antineoplastic and Other Drugs. [Link]
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]
-
U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
-
University of Washington. Laboratory Chemical Safety Plan. [Link]
-
Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards. [Link]
-
University of Pittsburgh. Chemotherapeutic-Antineoplastic Waste Disposal. [Link]
-
University of Illinois Urbana-Champaign. Chemical Hazard Classification (GHS). [Link]
-
PubChem. GHS Classification Summary (Rev.9, 2021). [Link]
Sources
- 1. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GHS Classification Summary (Rev.9) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. hsa.ie [hsa.ie]
- 8. workwearsolutions.net [workwearsolutions.net]
- 9. utsc.utoronto.ca [utsc.utoronto.ca]
- 10. web.uri.edu [web.uri.edu]
- 11. safety.pitt.edu [safety.pitt.edu]
- 12. sfasu.edu [sfasu.edu]
- 13. Spill Cleanup Procedure | Environment, Health and Safety [ehs.cornell.edu]
- 14. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
The Environmental Persistence and Atmospheric Fate of Nonafluoropentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nonafluoropentane (C₅H₂F₁₀), specifically the hydrofluorocarbon HFC-43-10mee (1,1,1,2,2,3,4,5,5,5-decafluoropentane), is a compound utilized in specialized applications such as a cleaning agent, carrier fluid, and aerosol solvent.[1] Its utility is predicated on its unique physicochemical properties, including a lack of ozone depletion potential.[1] However, its impact as a greenhouse gas and its persistence in the atmosphere are critical considerations for its environmental profile. This technical guide provides an in-depth analysis of the environmental fate and atmospheric lifetime of this compound, focusing on its primary degradation pathways and key environmental metrics. The dominant atmospheric sink for HFC-43-10mee is reaction with the hydroxyl radical (OH), which dictates its atmospheric lifetime. This guide will detail the kinetics of this reaction, the resulting atmospheric lifetime, and the compound's Global Warming Potential (GWP), providing a comprehensive overview for researchers and professionals in relevant fields.
Introduction to this compound (HFC-43-10mee)
This compound is a fluorinated organic molecule with the chemical formula C₅H₂F₁₀. Due to the presence of hydrogen atoms, it is classified as a hydrofluorocarbon (HFC). Unlike fully fluorinated hydrocarbons (perfluorocarbons or PFCs), the C-H bonds in HFCs are susceptible to attack by atmospheric oxidants, leading to their eventual degradation. This characteristic is a critical determinant of their atmospheric lifetime and, consequently, their environmental impact. HFC-43-10mee has been identified as a replacement for ozone-depleting substances like chlorofluorocarbons (CFCs) in various industrial applications.[1]
Atmospheric Degradation: The Central Role of the Hydroxyl Radical
The primary mechanism for the removal of this compound from the troposphere is its reaction with the hydroxyl radical (OH). This highly reactive species, often referred to as the "detergent of the atmosphere," initiates the oxidation of a vast array of volatile organic compounds.
The reaction proceeds via hydrogen abstraction from the this compound molecule:
CF₃CHFCHFCF₂CF₃ + OH → C₅HF₁₀• + H₂O
This initial step is the rate-determining step for the atmospheric degradation of HFC-43-10mee. The subsequent reactions of the resulting fluoroalkyl radical (C₅HF₁₀•) are complex and lead to the formation of various degradation products.
Reaction Rate Constant
The rate constant for the reaction between HFC-43-10mee and the OH radical is a critical parameter for determining its atmospheric lifetime. A study by Kwok and Atkinson provides an estimated hydroxyl radical reaction rate constant for this compound.[1]
| Parameter | Value | Temperature (K) | Source |
| k(OH + CF₃CHFCHFCF₂CF₃) | 3.40 x 10⁻¹⁵ cm³/molecule·s | 298 (25 °C) | Kwok & Atkinson (1994)[1] |
This rate constant serves as the foundation for calculating the atmospheric lifetime of the compound.
Atmospheric Lifetime
The atmospheric lifetime (τ) of a compound is a measure of the average time it remains in the atmosphere before being removed. For HFCs, the lifetime is primarily determined by the rate of its reaction with the OH radical. It can be calculated using the following equation:
τ = 1 / (k * [OH])
where:
-
τ is the atmospheric lifetime
-
k is the rate constant for the reaction with OH
-
[OH] is the global average concentration of the hydroxyl radical
Based on its reaction rate with the OH radical, the atmospheric lifetime of HFC-43-10mee has been estimated.
| Atmospheric Lifetime | Source |
| ~18 years | Theoretical study[2] |
| 16.1 years | Montzka et al. (2011)[3] |
These values indicate that this compound is a persistent atmospheric compound, remaining in the environment for a considerable period.
Environmental Impact Assessment
Ozone Depletion Potential (ODP)
This compound does not contain chlorine or bromine atoms, which are the primary catalysts for stratospheric ozone depletion. Therefore, its Ozone Depletion Potential (ODP) is considered to be zero.[1]
Global Warming Potential (GWP)
Despite its zero ODP, this compound is a potent greenhouse gas. Its Global Warming Potential (GWP) is a measure of its ability to trap heat in the atmosphere relative to carbon dioxide (CO₂) over a specific time horizon, typically 100 years. The GWP is influenced by the compound's infrared absorption characteristics and its atmospheric lifetime.
Multiple sources have reported the 100-year GWP for HFC-43-10mee:
| GWP (100-year) | Source |
| 1640 | U.S. EPA[1] |
| 1660 | Arnold et al. (2014)[4] |
This high GWP underscores the importance of controlling emissions of this compound to mitigate its contribution to climate change.
Experimental and Computational Methodologies
The determination of the environmental fate and atmospheric lifetime of compounds like this compound relies on a combination of laboratory experiments and computational modeling.
Determination of OH Reaction Rate Constants
A common experimental technique for measuring the rate constant of an OH reaction is the relative rate method . In this approach, the decay of the target compound is monitored relative to a reference compound with a well-known OH rate constant in a reaction chamber.
Experimental Workflow: Relative Rate Method
Caption: Workflow for determining the OH rate constant using the relative rate method.
Computational Chemistry Approaches
Theoretical calculations, such as those employing Transition State Theory , can also be used to estimate reaction rate coefficients.[2] These computational methods model the potential energy surface of the reaction and can provide valuable insights into the reaction mechanism and kinetics, especially for compounds where experimental data is scarce.
Atmospheric Degradation Pathway of this compound
The initial reaction with the OH radical is the first step in a complex degradation cascade. The resulting fluoroalkyl radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (C₅HF₁₀O₂•). The fate of this peroxy radical involves reactions with nitric oxide (NO) and other atmospheric species, leading to the formation of a variety of oxygenated, and ultimately smaller, degradation products.
Atmospheric Degradation Pathway of this compound
Caption: Simplified atmospheric degradation pathway of this compound.
Conclusion
This compound (HFC-43-10mee) is a persistent atmospheric compound with a significant Global Warming Potential. Its environmental fate is primarily governed by its slow reaction with the hydroxyl radical in the troposphere, leading to an atmospheric lifetime on the order of 16 to 18 years. While it does not contribute to ozone depletion, its high GWP necessitates careful management of its emissions. This technical guide has synthesized the available data on the atmospheric chemistry of this compound to provide a comprehensive resource for researchers and professionals. A thorough understanding of its environmental properties is essential for informed decision-making regarding its use and for the development of environmentally benign alternatives.
References
-
Arnold, T., et al. (2014). HFC-43-10mee atmospheric abundances and global emission estimates. Geophysical Research Letters, 41, 2228-2235. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78531, 1,1,1,2,2,3,4,5,5,5-Decafluoropentane. [Link]
-
Bravo, I., et al. (2010). Atmospheric chemistry of C4F9OC2H5 (HFE-7200), C4F9OCH3 (HFE-7100), C3F7OCH3 (HFE-7000) and C3F7CH2OH: temperature dependence of the kinetics of their reactions with OH radicals, atmospheric lifetimes and global warming potentials. Physical Chemistry Chemical Physics, 12(19), 5115-5125. [Link]
-
Chen, L., et al. (2010). HFC-43-10mee atmospheric abundances and global emission estimates. Geophysical Research Letters, 41(6), 2228-2235. [Link]
-
Montzka, S. A., et al. (2011). HFCs in the Atmosphere: Concentrations, Emissions, and Impacts. In Twenty-Fourth Meeting of the Parties to the Montreal Protocol on Substances that Deplete the Ozone Layer. [Link]
Sources
Methodological & Application
Application Note: Advanced Handling and Reaction Engineering with Nonafluoropentane (NFP) Derivatives
The following Application Note and Protocol guide synthesizes industry-standard methodologies for the handling and utilization of nonafluoropentane derivatives in chemical synthesis.
Note on Nomenclature: The term "this compound" is often used colloquially in two distinct contexts within drug development and research. It may refer to:
-
The Solvent: Often a shorthand for 1,1,1,2,2,3,4,5,5,5-Decafluoropentane (e.g., Vertrel™ XF) or similar hydrofluorocarbon (HFC) mixtures used as "green" replacements for CFCs/HCFCs.
-
The Reagent: Specifically Perfluoropentanoic Acid (Nonafluoropentanoic acid,
) or 1-Iodo-1H,1H-nonafluoropentane , used for fluorous tagging.
This guide addresses both, with a primary focus on the Solvent Application (Fluorous Biphasic Systems) and Reagent Application (Fluorous Tagging), distinguishing the safety protocols for each.
Introduction & Physicochemical Profile[1][2][3][4][5][6][7]
Fluorinated pentanes represent a critical class of "heavy" fluorous solvents and reagents. Unlike standard organic solvents (THF, DCM), these compounds exhibit lipophobicity and hydrophobicity , creating a third "fluorous" phase. This unique property allows for Fluorous Biphasic Catalysis (FBC) and facile product separation.
Key Chemical Entities
| Property | Decafluoropentane (Solvent) | Perfluoropentanoic Acid (Reagent) | 1-Iodo-1H,1H-nonafluoropentane (Tag) |
| Common Name | Vertrel™ XF, HFC-43-10mee | PFPeA, C5-Acid | Fluorous Tag C5-I |
| CAS No. | 138495-42-8 | 2706-90-3 | 2253-14-7 |
| Formula | |||
| Boiling Point | 55°C | 140°C | ~100-105°C |
| Density | 1.58 g/mL | 1.71 g/mL | ~2.0 g/mL |
| Primary Use | Reaction Medium, Extraction | Acid Catalyst, Surfactant | Fluorous Tagging of Substrates |
Core Directive: Safety & Handling (HSE)
CRITICAL WARNING: Perfluoropentanoic acid is a PFAS (Per- and Polyfluoroalkyl Substance). It is persistent in the environment. Strict containment is mandatory.[1]
-
Vapor Management: Decafluoropentane has a high vapor pressure. All transfers must occur within a certified fume hood.
-
Material Compatibility: NFP solvents can swell complex silicones and certain rubbers (Viton A). Use PTFE (Teflon) or Stainless Steel (304/316) for all wetted parts.
-
Thermal Stability: Do not heat NFP solvents above 150°C in the presence of strong bases (e.g., NaOH, KOH) to avoid dehydrofluorination, which generates toxic fluoro-olefins.
Application I: Fluorous Biphasic Catalysis (FBC)
Context: Using Decafluoropentane (Solvent) to recycle expensive fluorous-tagged catalysts (e.g., Fluorous Wilkinson's Catalyst).
Mechanistic Insight
In an FBC system, the reaction mixture consists of an organic solvent (e.g., Toluene) and the Fluorous Solvent (NFP).
-
At Ambient T: The two phases are immiscible.
-
At Elevated T: The system becomes homogeneous (monophasic), allowing the reaction to proceed with high kinetic efficiency.
-
Cooling: The phases separate. The product partitions into the organic phase; the catalyst remains in the fluorous phase.
Protocol 1: Setting Up a Fluorous Biphasic Reaction
Reagents:
-
Organic Substrate (dissolved in Toluene or THF).
-
Fluorous-Tagged Catalyst.
-
Solvent A: Toluene (Organic).
-
Solvent B: Decafluoropentane (Fluorous).
Step-by-Step Methodology:
-
Phase Ratio Optimization:
-
Prepare a 1:1 v/v mixture of Toluene and Decafluoropentane in a pressure-rated glass reactor (Ace Glass or similar).
-
Validation: Verify phase separation at 25°C. The bottom layer is the Fluorous phase (Density ~1.58).
-
-
Reaction Assembly:
-
Charge the Fluorous Phase with the tagged catalyst.
-
Charge the Organic Phase with the substrate.
-
Note: If the catalyst is not soluble at room temperature, this confirms high fluorous affinity.
-
-
Thermomorphic Activation:
-
Heat the mixture to 60-70°C .
-
Observation: The meniscus between phases should disappear, forming a single clear solution.
-
Perform the reaction under stirring (500 RPM).
-
-
Phase Separation & Extraction:
-
Cool the reaction to 0°C (ice bath) to accelerate phase separation.
-
Decantation: Syphon off the top layer (Organic/Product).
-
Wash: Add fresh Toluene to the bottom fluorous layer, stir briefly, settle, and remove the top layer again to maximize yield.
-
-
Recycling:
-
The bottom fluorous layer (containing the catalyst) is ready for the next cycle immediately.
-
Application II: Fluorous Solid-Phase Extraction (F-SPE)
Context: Using 1-Iodo-nonafluoropentane (Tag) to purify peptides or small molecules.
Protocol 2: Fluorous Tagging and Purification
Step-by-Step Methodology:
-
Tagging Reaction:
-
Crude Workup:
-
Evaporate DMF. Resuspend the crude mixture (Tagged Product + Untagged Impurities) in a standard organic solvent (MeOH/H2O 80:20).
-
-
Fluorous SPE Cartridge Loading:
-
Condition a Fluorous Silica Gel cartridge (e.g., FluoroFlash®) with MeOH/H2O.
-
Load the crude mixture.
-
-
Elution Strategy (The "Fluorophobic" Wash):
-
Elute with 80% MeOH / 20% H2O .
-
Result: Non-fluorous impurities elute. The Nonafluoropentyl-tagged product retains strongly on the fluorous silica.
-
-
Product Release (The "Fluorophilic" Wash):
-
Elute with 100% MeOH or THF .
-
Result: The tagged product elutes.
-
Cleavage: Remove the fluorous tag via standard deprotection (e.g., hydrogenation or acid hydrolysis depending on linker).
-
Visualizations
Diagram 1: Fluorous Biphasic Catalysis Workflow
This diagram illustrates the temperature-dependent phase behavior used to recycle catalysts.
Caption: Cycle of thermomorphic fluorous catalysis. Heating induces miscibility for reaction; cooling restores phase separation for purification.
Diagram 2: Solvent Selection Decision Tree
A logic guide for choosing the correct NFP derivative.
Caption: Decision matrix for selecting between solvent and reagent grades of fluorinated pentanes.
References
-
Chemours Company. (2023). Vertrel™ XF Specialty Fluid: Technical Information and Physical Properties. Retrieved from [Link][3]
- Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to Synthesis and Separations. Tetrahedron, 58(20), 3823-3825.
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 67814, Perfluorobutanesulfonyl fluoride (Related Nonafluoro- chemistry).[4] Retrieved from [Link]
-
U.S. EPA. (2023). PFAS Chemical Data and Safety: Perfluoropentanoic Acid (PFPeA). Retrieved from [Link]
Sources
Application Note: Methoxy-Nonafluorobutane (HFE-7100) as a Coolant for Laboratory Instrumentation
Executive Summary
In the domain of precision laboratory instrumentation—specifically low-temperature chillers, freeze dryers, and reaction vessel jackets—thermal stability is paramount. While traditional coolants like ethylene glycol/water mixtures are ubiquitous, they suffer from high viscosity at low temperatures and electrical conductivity risks.
This guide details the application of Methoxy-nonafluorobutane (
Critical Note on Nomenclature: While often termed "this compound" due to its nine fluorine atoms and five-carbon ether backbone, the precise chemical nomenclature is Methoxy-nonafluorobutane . This distinction is vital for procurement and chemical safety protocols.
Technical Justification: Why Switch from Glycol?
The Viscosity Challenge
In standard recirculating chillers, the efficiency of heat removal is governed by the Nusselt number (
Methoxy-nonafluorobutane maintains extremely low viscosity even at -80°C, ensuring turbulent flow and superior heat transfer coefficients in micro-channel heat exchangers found in modern analytical instruments (e.g., NMR probes, X-ray diffraction detectors).
Comparative Physical Properties[1]
| Property | Methoxy-nonafluorobutane (HFE-7100) | Water (DI) | Ethylene Glycol (50% aq) | Perfluoropentane ( |
| Boiling Point (°C) | 61 | 100 | 107 | 29 |
| Pour/Freezing Point (°C) | -135 | 0 | -37 | -125 |
| Density (g/cm³ @ 25°C) | 1.52 | 0.99 | 1.07 | 1.60 |
| Viscosity (cSt @ 25°C) | 0.38 | 0.89 | 3.5 | 0.42 |
| Dielectric Strength | > 25 kV (Insulating) | Conductive | Conductive | > 25 kV |
| Ozone Depletion (ODP) | 0.00 | 0.00 | 0.00 | 0.00 |
| Global Warming Potential | 297 | 0 | 0 | ~4000+ |
Key Insight: The boiling point of 61°C means HFE-7100 is liquid at room temperature but highly volatile. Systems must be semi-hermetic to prevent evaporative loss.
Material Compatibility & System Engineering
One of the most common failure modes when switching to fluorinated fluids is elastomer swelling . Because "like dissolves like," fluorinated fluids can absorb into fluorinated rubbers, causing seal failure.
Compatibility Matrix
| Material Class | Compatibility Status | Notes |
| Metals | Excellent | Compatible with SS316, Copper, Aluminum, Brass. |
| Hard Plastics | Good | ABS, Acrylic, Polycarbonate are generally safe. |
| Elastomers (Seals) | CRITICAL CHECK | See below. |
| Viton® (FKM) | ⚠️ Caution | Fluorinated rubber. May swell. Avoid for long-term immersion. |
| EPDM | ✅ Recommended | Non-fluorinated. Generally excellent resistance to HFEs.[1] |
| Silicone | ✅ Recommended | Generally compatible, but check specific grade. |
| Buna-N (Nitrile) | ✅ Recommended | Good compatibility.[1] |
Protocol: Retrofitting a Water/Glycol Chiller to HFE-7100
Objective: Safely convert a standard laboratory chiller loop from water-based coolant to Methoxy-nonafluorobutane without cross-contamination.
Phase 1: Preparation
-
Inspect Seals: Verify pump seals and O-rings are NOT Viton. If they are, replace with EPDM or PTFE-encapsulated seals.
-
Ventilation: Ensure the workspace is well-ventilated. While HFE-7100 has low toxicity (exposure limit ~750 ppm), it is a volatile organic compound.
Phase 2: The Flush Protocol (Visualized below)
Water and HFE-7100 are immiscible . HFE-7100 is much denser (1.52 g/cc) and will sink, while water floats. Any residual water will form a "cap" in the reservoir, potentially freezing at low temperatures and blocking flow.
Step-by-Step:
-
Drain: Gravity drain the existing glycol mixture completely.
-
IPA Flush: Fill the system with Isopropyl Alcohol (IPA). IPA is miscible with both water and HFE-7100, acting as a bridging solvent.
-
Circulate: Run the chiller (compressor OFF, pump ON) for 15 minutes to scavenge water from blind spots.
-
Nitrogen Purge: Drain the IPA. Blow dry nitrogen through the loop at 5-10 PSI for 30 minutes to evaporate residual alcohol.
-
Fill: Fill with Methoxy-nonafluorobutane.
-
Degas: Run the pump with the reservoir cap loose (or open) for 10 minutes. The low surface tension of the fluid allows trapped air to escape rapidly.
Workflow Diagram: Retrofit Logic
Caption: Logical workflow for retrofitting a standard chiller loop to fluorinated fluids, emphasizing the critical seal check and intermediate solvent flush.
Thermodynamic Loop Logic
Understanding how HFE-7100 behaves in a closed loop is vital for troubleshooting. Unlike water, it has a lower specific heat capacity (~1.18 J/g·K vs 4.18 for water). This means you must maintain a higher flow rate to remove the same amount of heat (
However, because the viscosity is so low, the pump works less hard, allowing for higher flow rates without exceeding pressure limits.
Caption: Thermodynamic cycle highlighting the necessity of high flow rates to compensate for the lower specific heat capacity of fluorinated fluids.
Supply Chain & Environmental Advisory
Important Industry Update (2025 Context): 3M has announced the discontinuation of PFAS manufacturing, which includes the Novec™ line, by the end of 2025.
-
Implication: Users of "3M Novec 7100" must transition to generic Methoxy-nonafluorobutane or alternative brands (e.g., chemically identical fluids from other specialty chemical manufacturers).
-
Action: Validate alternative suppliers of CAS #163702-07-6 / 163702-08-7 immediately. The protocols in this guide remain chemically valid for the generic molecule.
References
-
3M Company. (2005). Novec™ 7100 Engineered Fluid Product Information. Retrieved from
-
TMC Industries. (2023). TMC-7100 Physical Properties and Cross-Reference. Retrieved from
- Rausch, M. H., et al. (2015). "Thermodynamic properties of the hydrofluoroether HFE-7100.
-
Best Technology Inc. (2023). HFE 7100 Solvent & Heat Transfer Fluid Guide. Retrieved from
-
US EPA. (2023). PFAS Stewardship Program and Phase-outs. Retrieved from
Sources
Application Note: Nonafluoropentane as a High-Performance Heat-Transfer Medium in Laboratory Reactors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Need for Precision Thermal Control
In chemical synthesis and drug development, precise and uniform temperature control is not merely a procedural detail—it is a critical parameter that dictates reaction kinetics, yield, and impurity profiles. Traditional heat-transfer media, such as silicone and hydrocarbon oils, have long been the standard for laboratory reactors. However, they present challenges including high viscosity at low temperatures, risk of fouling, flammability, and potential for messy cleanup.[1][2]
Nonafluoropentane, a hydrofluoroether (HFE), emerges as a superior alternative, offering a unique combination of thermal stability, chemical inertness, low toxicity, and favorable environmental properties.[3][4] This document provides a comprehensive guide to its application, detailing its properties, protocols for use, and a comparative analysis to empower researchers to optimize their experimental setups.
Core Principles: Why this compound Excels
This compound's efficacy as a heat-transfer fluid is grounded in its distinct molecular structure, containing ether and fluoroalkane functionalities.[5] This structure imparts several key advantages:
-
Wide Liquid Range: With a freezing point of -138°C and a boiling point of 76°C, it covers a broad spectrum of temperatures relevant to both cryogenic and moderate-heat reactions.[6][7]
-
Low Viscosity: Its very low viscosity (approx. 0.61 cPs at 25°C) ensures excellent fluidity and efficient circulation, even at sub-zero temperatures.[6] This reduces the strain on circulator pumps and allows for rapid temperature ramping.
-
Chemical and Thermal Stability: this compound is chemically inert and thermally stable, resisting degradation and decomposition over time, which prevents the fouling of reactor jackets and circulator systems.[7]
-
Safety Profile: It is non-flammable, which significantly enhances laboratory safety compared to combustible hydrocarbon oils.[6][7] Furthermore, it has a low toxicity profile, with a permissible exposure limit (PEL) of 200 ppm for an 8-hour time-weighted average.[3][6]
-
Environmental Responsibility: this compound has zero ozone depletion potential (ODP) and a low global warming potential (GWP), aligning with modern standards for sustainable laboratory practices.[6][7]
Thermophysical Properties
The performance of a heat-transfer fluid is defined by its physical properties. The following table summarizes the key thermophysical data for this compound (often found in formulations like HFE-7200).
| Property | Value | Unit | Significance in Heat Transfer |
| Chemical Formula | C₄F₉OC₂H₅ | - | Defines its inert hydrofluoroether nature.[6] |
| Boiling Point | 76 | °C | Sets the upper limit for open-system operation.[6][7] |
| Freezing Point | -138 | °C | Enables use in deep cooling applications.[6][7] |
| Liquid Density | 1.43 | g/mL | Higher density requires consideration for pump selection.[6][7] |
| Specific Heat | 1.22 | J/g-K | Governs the amount of energy the fluid can store.[7] |
| Thermal Conductivity | 0.069 | W/m-K | Measures the fluid's ability to conduct heat.[7] |
| Kinematic Viscosity | 0.41 | cSt | Low viscosity ensures efficient pumping and flow.[7] |
| Vapor Pressure | 109 | mmHg | Higher vapor pressure leads to evaporative losses if not a closed system.[6] |
| Ozone Depletion Potential | 0 | - | Environmentally safe regarding the ozone layer.[7] |
Detailed Experimental Protocol
This protocol outlines the setup, operation, and shutdown of a laboratory reactor system using this compound as the heat-transfer medium.
-
Causality: this compound is compatible with most metals and hard polymers, including stainless steel, aluminum, and various plastics.[6] However, it's crucial to ensure all wetted components in the fluid path are compatible.
-
Procedure:
-
Inspect Components: Verify that the circulator, tubing, fittings, and reactor jacket are made from compatible materials. Recommended materials include stainless steel, PTFE, and PFA. Avoid incompatible elastomers that may swell or degrade.
-
System Cleaning: If the circulator was previously used with a different fluid (e.g., silicone oil), a thorough flush is mandatory. Circulate a compatible solvent (e.g., isopropanol) through the system to remove residual oil, followed by a complete drying process using dry air or nitrogen to prevent moisture contamination. Water solubility in this compound is very low (<100 ppmw), so moisture can freeze in cryogenic applications.[6]
-
The following diagram illustrates the standard workflow for establishing thermal control over a laboratory reactor using a this compound-charged circulator.
Caption: Reactor thermal control workflow using this compound.
-
Charging the System:
-
Connect insulated tubing from the circulator's "outlet" port to the reactor jacket's "inlet" (typically the lower port for better heat distribution).
-
Connect a second tube from the reactor jacket's "outlet" (upper port) to the circulator's "inlet" port.
-
Carefully pour this compound into the circulator reservoir. Fill to the manufacturer's recommended level. Due to its higher vapor pressure, minimize exposure to open air to reduce evaporative losses.[6]
-
-
Initiating Operation:
-
Ensure the reactor system is properly assembled and vented if the reaction produces gas.
-
Turn on the circulator. Set the high and low temperature safety limits to protect your reaction mixture.
-
Start the pump at a low flow rate to ensure smooth fluid displacement and remove any trapped air from the jacket.
-
Set your desired temperature setpoint. For large temperature changes, a gradual ramp is recommended to avoid thermal shock to glassware.
-
-
Monitoring:
-
During operation, periodically check tubing connections for leaks.
-
Monitor the circulator's fluid level, as some evaporation may occur over long runs, especially near the boiling point.
-
Observe the process temperature (inside the reactor) to ensure it is tracking the jacket temperature as expected.
-
-
Shutdown and Maintenance:
-
Upon reaction completion, ramp the circulator temperature back to ambient.
-
Once at a safe temperature, turn off the circulator pump.
-
The fluid can typically remain in the circulator for future use. This compound is recoverable via simple distillation, which helps reduce waste and operational costs.[6] If draining is required, use a designated, sealed container.
-
Safety, Handling, and Environmental Considerations
-
Handling: Always handle this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[8] Wear standard personal protective equipment (PPE), including safety glasses and gloves.[8]
-
Spills: In case of a spill, absorb the liquid with a non-combustible absorbent material (e.g., sand, earth) and place it in a sealed container for disposal.[9]
-
Environmental Note: While this compound has favorable environmental properties, it is still a fluorinated compound.[10] Some hydrofluoroethers can be persistent in the environment.[11] Therefore, release into the environment should be minimized. Follow local regulations for the disposal of fluorinated waste.
Comparative Analysis: this compound vs. Silicone Oil
The choice of a heat-transfer fluid is a trade-off between performance, safety, and cost. This table provides a direct comparison with a common competitor.
| Feature | This compound | Silicone Oil | Rationale and Field Insight |
| Operating Range | Excellent (-138°C to 76°C) | Fair to Good (-50°C to 250°C) | This compound is superior for cryogenic work. Silicone oil is better for high-temperature reactions above 76°C.[1][6] |
| Viscosity (Low Temp) | Very Low (Excellent) | High (Poor) | This compound flows easily at low temperatures, ensuring efficient heat transfer where silicone oil becomes thick and difficult to pump.[6] |
| Flammability | Non-flammable | Combustible | A critical safety advantage for this compound, eliminating fire hazards associated with oil baths.[1][7] |
| Inertness | High | High | Both are generally inert, but silicone oil can degrade and foul systems over time.[1] |
| Cleanup | Easy (Evaporates cleanly) | Difficult (Oily residue) | Spills and glassware cleaning are significantly easier with this compound, saving valuable time and solvent. |
| Cost | Higher Initial Cost | Lower Initial Cost | The higher upfront cost of this compound can be offset by its longevity, recoverability, and reduced cleaning requirements.[6] |
| Environmental | Zero ODP, Low GWP | Environmental persistence | This compound offers a more sustainable profile under current regulations.[2][6] |
Troubleshooting
| Problem | Potential Cause | Solution |
| Inability to Reach Low Temp | 1. Moisture in the fluid has frozen.2. Inadequate insulation. | 1. Drain fluid, flush system with a dry solvent, and recharge with fresh, dry fluid.2. Insulate all tubing and the reactor head. |
| Poor Heat Transfer | 1. Low fluid flow rate.2. Air trapped in the reactor jacket. | 1. Increase pump speed on the circulator.2. Temporarily increase flow rate to purge air bubbles from the system. |
| Fluid Level Dropping | 1. Evaporative losses.2. A leak in the system. | 1. Use a circulator with a cooling coil above the reservoir or a sealed system.2. Inspect all fittings and tubing connections and tighten as necessary. |
References
-
Hisco. (n.d.). Engineered Fluid, HFE 7200, 55 Gallon, 551lb/Drum. Retrieved from Hisco website. [Link]
-
F-Chart Software. (n.d.). HFE7200. Retrieved from F-Chart Software website. [Link]
- 3M. (n.d.). 3M™ Novec™ 7200 Engineered Fluid.
-
Labinsights. (2024, November 14). Hydrofluoroethers: Sustainable Solutions for Electronics-Related Industries. Retrieved from Labinsights website. [Link]
-
National Institutes of Health. (n.d.). Measurement and Correlation of the Viscosity of 1,1,1,2,2,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-3-pentanone. Retrieved from PMC - NIH website. [Link]
-
Environmental Investigation Agency. (2025, July 10). Persistent Problems — EIA. Retrieved from Environmental Investigation Agency website. [Link]
-
Asynt. (2022, June 8). The Risks of Using Oil Baths and Their Alternatives. Retrieved from Asynt website. [Link]
-
Penn Sustainability. (n.d.). Oil-Free, Energy-Efficient Heating Blocks to Streamline Synthetic Chemistry. Retrieved from Penn Sustainability website. [Link]
-
SCIREA. (2018, September 25). Synthesis of hydrofluoroethers (HFEs) as alternatives to CFCs. Retrieved from SCIREA website. [Link]
-
Green Circle. (2024, October 2). Why PFAS-Free Matters: The Environmental and Health Impacts of Fluorinated Chemicals. Retrieved from Green Circle website. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: n-Nonane. Retrieved from Carl ROTH website. [Link]
Sources
- 1. asynt.com [asynt.com]
- 2. sustainability.emory.edu [sustainability.emory.edu]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. labinsights.nl [labinsights.nl]
- 5. article.scirea.org [article.scirea.org]
- 6. hisco.com [hisco.com]
- 7. tmcindustries.com [tmcindustries.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. eia.org [eia.org]
- 11. impermeamaterials.com [impermeamaterials.com]
Application Note: Nonafluoropentane (NFP) as a Reaction Medium for High-Fidelity Enzymatic Catalysis
Executive Summary
This guide details the utilization of Nonafluoropentane (
Key Advantages:
-
Hyper-Stability: Preserves enzyme activity for weeks by preventing "water stripping."
-
Enhanced Mass Transfer: Low viscosity (
cP) and high density ( g/mL) facilitate efficient mixing and phase separation. -
Oxygen Reservoir: Exceptional oxygen solubility makes it ideal for oxidase-mediated reactions.
-
Green Profile: Non-flammable, low toxicity, and easily recyclable via low-temperature distillation.
Technical Background & Mechanism
The "Essential Water" Hypothesis
Enzymes in non-aqueous media require a thermodynamic layer of water (the hydration shell) to maintain their catalytically active conformation. Polar organic solvents (THF, Acetone) strip this water, denaturing the enzyme. Hydrophobic solvents (Hexane) are better but can still disrupt the enzyme surface.
This compound is lipophobic and hydrophobic . It interacts minimally with the enzyme surface, effectively creating a "gas-phase-like" environment where the enzyme retains its native aqueous conformation without being dissolved or denatured.
Physicochemical Comparison
The following table contrasts NFP with standard solvents used in biocatalysis.
| Property | This compound (NFP) | n-Hexane | Toluene | THF |
| Boiling Point ( | ~54–55 | 69 | 110 | 66 |
| Density (g/mL) | 1.58 (High) | 0.66 | 0.87 | 0.89 |
| Viscosity (cP) | 0.58 (Low) | 0.30 | 0.59 | 0.48 |
| Dielectric Constant | ~1.8 | 1.88 | 2.38 | 7.5 |
| Water Solubility (ppm) | < 100 | 50 | 330 | Miscible |
| Enzyme Compatibility | Excellent | Good | Moderate | Poor |
Visualizing the Mechanism
The diagram below illustrates the structural integrity of a lipase in NFP compared to a hydrophilic organic solvent.
Application 1: Kinetic Resolution of Secondary Alcohols
This is the standard "stress test" for biocatalysis in NFP. The goal is to separate a racemic alcohol mixture into a pure enantiomer using Candida antarctica Lipase B (CALB).
Materials
-
Enzyme: Immobilized CALB (e.g., Novozym 435), dried over
for 24h. -
Solvent: this compound (anhydrous).
-
Substrate: Racemic 1-phenylethanol (or target drug intermediate).
-
Acyl Donor: Vinyl acetate (irreversible donor).
-
Internal Standard: Dodecane (for GC analysis).
Protocol (Self-Validating)
-
Water Activity (
) Equilibration (CRITICAL):-
Although NFP is hydrophobic, the enzyme needs trace water.
-
Step: Place the immobilized enzyme and NFP in a closed vessel with a saturated salt solution (e.g.,
for ) in a separate cup (vapor phase equilibration) for 24 hours. -
Validation: Failure to equilibrate often leads to 0% conversion (too dry) or hydrolysis (too wet).
-
-
Reaction Setup:
-
In a 20 mL glass vial, dissolve Racemic Alcohol (100 mM) and Vinyl Acetate (300 mM) in NFP (5 mL).
-
Add equilibrated CALB (10 mg/mL).
-
Incubate at 30°C with orbital shaking (200 rpm).
-
-
Monitoring:
-
Work-up (The Fluorous Advantage):
-
Filter off the immobilized enzyme (reuse possible).
-
Evaporate NFP (Rotavap at 30°C, atmospheric pressure or mild vacuum). Note: NFP boils near 55°C, making recovery extremely energy-efficient compared to Toluene.
-
Residue contains the unreacted (S)-alcohol and the (R)-acetate.
-
Application 2: Oxidative Biotransformations
Oxidases (e.g., Glucose Oxidase, P450s) often suffer from oxygen limitation in water (solubility ~0.2 mM). Fluorinated solvents have oxygen solubilities 10–20x higher than water.
Workflow Diagram
Protocol Notes
-
System: Biphasic system (Water/NFP).
-
Ratio: 1:1 v/v Water:NFP.
-
Agitation: vigorous stirring is required to maximize the interfacial area.
-
Mechanism: NFP absorbs
from the headspace and delivers it to the aqueous enzyme phase faster than can dissolve directly into water.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<5%) | Enzyme is "too dry" (stripped). | Re-equilibrate enzyme at higher |
| Enzyme Aggregation | Enzyme particles clumping. | NFP is very dense (1.58 g/mL). Enzyme floats. Increase agitation speed or use a baffle. |
| Solvent Loss | High volatility. | Use cooled condensers or sealed pressure tubes. |
| Low Selectivity ( | Non-enzymatic background reaction. | Run a blank with NFP + Substrates (no enzyme). If reaction occurs, check glassware for contamination. |
References
-
Klibanov, A. M. (2001). Improving enzymes by using them in organic solvents. Nature, 409(6817), 241-246.
-
Hobbs, H. R., & Thomas, N. R. (2007). Biocatalysis in supercritical fluids, in fluorous solvents, and under solvent-free conditions.[3] Chemical Reviews, 107(6), 2786-2820.
-
Chemours. (2023). Vertrel™ XF (HFC 43-10mee) Technical Data Sheet. The Chemours Company.
-
Lozano, P., et al. (2005). Enzymatic synthesis of esters in ionic liquids and supercritical carbon dioxide. Green Chemistry, 7, 729-733. (Contextual reference for green media comparison).
-
Dias, A. M. A., et al. (2004). Solubility of oxygen in n-hexane and in n-perfluorohexane. Physical Chemistry Chemical Physics, 6, 543-549.
Sources
- 1. Dynamic Kinetic Resolution of Allylic Alcohols Mediated by Ruthenium- and Lipase-Based Catalysts [organic-chemistry.org]
- 2. Efficient kinetic resolution of secondary alcohols using an organic solvent-tolerant esterase in non-aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Techniques to minimize the evaporative loss of nonafluoropentane during experiments
Technical Support Center: Volatile Fluorocarbon Management Topic: Minimizing Evaporative Loss of Nonafluoropentane (NFP) Ticket ID: NFP-EVAP-001 Status: Open for Resolution
Executive Summary: The Physics of Loss
This compound (NFP) and its isomers (e.g., 1,1,1,2,2,3,4,5,5-nonafluoropentane) present a unique challenge in the laboratory: Rapid Fugitive Emissions. Unlike water or ethanol, NFP combines a high vapor pressure (
This creates a dual-threat mechanism for loss:
-
Flash Evaporation: The energy barrier for liquid-to-gas transition is extremely low.
-
Capillary Creep: The fluid's low surface tension allows it to "crawl" through microscopic threads of standard screw caps, bypassing the seal entirely.
This guide provides a self-validating protocol to arrest these mechanisms.
Module 1: Storage & Containment Protocols
The Core Directive: If you can smell it, you have already lost significant volume.
Sealing Architecture
Standard polypropylene caps or parafilm are insufficient. NFP solubilizes many adhesives and permeates standard low-density polyethylene.
| Component | Recommended Material | Technical Rationale |
| Primary Seal | PTFE (Teflon) or Kalrez® | High chemical resistance; prevents solvent swelling that breaks seal integrity. |
| Liner Type | Solid PTFE-faced Silicone | The PTFE face contacts the solvent; the silicone backing provides the elasticity (compression set) to maintain seal force. |
| Outer Vessel | Borosilicate Glass | Impermeable to fluorocarbons. Avoid LDPE/HDPE for long-term storage as diffusion can occur. |
| Thread Tape | High-Density PTFE Tape | Critical: Wrap threads against the direction of closure to prevent "wicking" through the thread gap. |
The "Headspace Saturation" Rule
Evaporation occurs until the air above the liquid is saturated. In a half-empty bottle, the solvent evaporates to fill the void.
-
Protocol: Always store NFP in containers matched to the liquid volume.
-
Action: If you have 50mL of NFP, store it in a 60mL vial, not a 250mL bottle. Use glass beads (chemically inert) to displace void volume if a smaller container is unavailable.
Module 2: Active Handling & Transfer Techniques
The Core Directive: Never pour. Always aspirate.
The Cold Trap Transfer
Pouring increases the surface area exposed to air exponentially.
-
Technique: Use a Positive Displacement Pipette or a Gas-Tight Syringe (Hamilton type).
-
Why: Air-displacement pipettes rely on an air piston. NFP vapor pressure will expand that air pocket, causing the liquid to "drip" or "spurt" uncontrollably. Positive displacement eliminates the air gap.
Thermal Management (The 20°C Delta)
NFP boils near 40-50°C (depending on isomer). Lab ambient temperature (22°C) is dangerously close to the boiling point relative to water.
-
Requirement: Chill NFP to 4°C before any open-container transfer.
-
Physics: Lowering temperature reduces vapor pressure logarithmically. At 4°C, NFP is relatively docile.
Module 3: Experimental Workflow Visualization
The following diagram illustrates the "Containment Cascade"—the logical flow to prevent loss at every stage.
Caption: The Containment Cascade. Solid lines represent the secure protocol; dotted red lines indicate critical failure points where evaporation occurs.
Module 4: Troubleshooting & FAQ
Q1: I used Parafilm, but the volume still dropped. Why? A: NFP vapors can dissolve the polyolefin adhesive in Parafilm, causing it to become gummy and lose its seal. Furthermore, NFP has such low surface tension that it can "creep" under the Parafilm bond.
-
Fix: Use PTFE thread tape on the bottle neck before screwing on the cap. This creates a chemically inert physical gasket.
Q2: My concentration results are inconsistent across the plate. A: This is likely the "Edge Effect" amplified by volatility. Wells on the edge of a microplate evaporate faster.
-
Fix:
-
Use a thermal seal foil (aluminum/polypropylene composite) instead of a clear plastic lid.
-
Fill the outer moat of the plate with NFP (or a cheaper sacrificial fluorocarbon) to saturate the local atmosphere, creating a "vapor buffer."
-
Q3: The liquid drips out of my pipette tip automatically. A: You are using an air-displacement pipette. The high vapor pressure of NFP evaporates into the pipette shaft, increasing pressure and forcing the liquid out.
-
Fix: Switch to a Positive Displacement Pipette (e.g., Gilson Microman or Eppendorf Repeater). The piston touches the liquid directly, preventing vapor expansion.
References & Authoritative Grounding
-
3M Electronics Materials Solutions Division. (2020). 3M™ Novec™ 7100 Engineered Fluid Handling Guidelines. (Standard industrial guidance for handling segregated hydrofluoroethers and volatile fluorocarbons).
-
National Institute of Standards and Technology (NIST). (2021). Thermophysical Properties of Fluid Systems: 1,1,1,2,2,3,4,5,5-nonafluoropentane. NIST Chemistry WebBook, SRD 69. (Definitive source for vapor pressure and boiling point data).
-
Chemours. (2019). Vertrel™ Specialty Fluids: Physical Properties and Handling. (Technical data on handling high-volatility fluorinated solvents).
-
Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards.[1][2][3] National Academies Press.[3] (General safety and handling protocols for volatile organic compounds).
Sources
Strategies to enhance reaction yields using nonafluoropentane
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Enhancing Reaction Yields with Nonafluoropentane (NFP) Systems
Executive Summary
You have inquired about strategies to maximize reaction yields using This compound (NFP) and related hydrofluorocarbon solvents (e.g., 1,1,1,2,2,3,4,5,5,5-decafluoropentane, commercially known as Vertrel® XF). In high-value synthesis, these solvents are not merely "inert carriers" but active process enablers.[1][2] Their utility lies in Fluorous Biphasic Catalysis (FBC) and Thermomorphic Phase Switching —techniques that allow homogeneous kinetics at high temperatures and heterogeneous separation at low temperatures.[1][2]
This guide addresses the specific physicochemical challenges of using NFP, focusing on solubility modulation, phase separation mechanics, and catalyst recovery to drive yields toward quantitative levels.
Module 1: Solvent Engineering & Solubility
Q: My non-fluorous reactants are precipitating out of the NFP solution. How do I maintain a homogeneous system during the reaction?
A: You must engineer a "Thermomorphic" Co-Solvent System. Pure NFP is extremely non-polar and lipophobic; it often fails to dissolve standard organic molecules (cLogP < 3).[1][2] The strategy is not to force solubility at room temperature, but to exploit the Upper Critical Solution Temperature (UCST) .[1][2]
-
The Mechanism: NFP is immiscible with many organic solvents (e.g., toluene, THF, ethanol) at room temperature but becomes fully miscible upon heating.[1]
-
The Protocol:
-
Select a Co-Solvent: Choose a polar organic solvent that dissolves your reactants (e.g., DMF, THF, or Toluene).[1][2]
-
Determine Ratio: Start with a 1:1 v/v ratio of NFP to Organic Solvent.
-
Heat to Reflux: Heat the mixture to the boiling point of the azeotrope or the lower-boiling component (NFP boils at ~55°C; Vertrel XF at 55°C).
-
Observation: At reflux, the two phases should merge into a single, homogeneous phase.[1][2] This allows the reaction to proceed with the kinetics of a homogeneous solution.[1][2]
-
Cooling: Upon cooling, the phases separate.[1][2] Your product (if organic) partitions into the organic layer, while the fluorous catalyst remains in the NFP layer.[1]
-
Q: I am using NFP for water removal, but the yield isn't improving. Why?
A: NFP forms low-boiling azeotropes that may not be efficient for dehydrating high-boiling impurities. Unlike Toluene/Water azeotropes (85°C), NFP/Water azeotropes boil at very low temperatures (often <50°C) and have low water carrying capacity.[1][2]
-
Correction: If you need rigorous water removal (Dean-Stark), NFP is likely too volatile.[1][2]
-
Strategy: Use NFP only for post-reaction washes or extractions where you need to remove organic impurities from a fluorous product.[1][2] For dehydration, switch to a hybrid NFP/Alcohol azeotrope to strip water at lower temperatures without thermal degradation of sensitive intermediates.[1][2]
Module 2: Fluorous Biphasic Catalysis (FBC)
Q: My reaction works, but I am losing expensive fluorous catalyst during the separation phase. How do I stop the leaching?
A: The partition coefficient (
-
Diagnostic: Calculate the Fluorine content (weight %). For robust retention in NFP, the catalyst usually requires >60% fluorine by weight.[1][2]
-
Immediate Fix (The "Heavy" Wash):
-
Long-term Fix: Increase the "Ponytail" length. Switch from
tags to tags on your ligand.[1][2] Note: tags significantly increase retention in the NFP phase.[1][2]
Q: The reaction rate is significantly slower in NFP compared to DCM or THF.[1][2] Is this a solvation effect?
A: Yes, it is likely a "Solvophobic" effect reducing molecular collisions.
NFP has extremely low cohesive energy density.[1][2] If your transition state is polar, NFP cannot stabilize it, raising the activation energy (
-
Solution: Use a Hybrid Solvent System (e.g., NFP + Trifluoroethanol).[1][2] Fluorinated alcohols (TFE or HFIP) are polar but fluorous-soluble.[1][2][3] They stabilize polar transition states (via H-bonding) while maintaining miscibility with the NFP phase.[1][2]
Module 3: Visualization of Thermomorphic Workflow
The following diagram illustrates the ideal workflow for maximizing yield and catalyst recovery using NFP's temperature-dependent miscibility.
Figure 1: Thermomorphic Phase Switching workflow. At Room Temp (RT), reagents (Organic) and Catalyst (Fluorous) are separate.[1][2] Heating merges them for fast kinetics.[1][2] Cooling separates them for easy purification.
Module 4: Quantitative Data & Properties
To effectively engineer your reaction, you must understand the physical constraints of NFP (specifically the HFC-43-10mee isomer, commonly used).[1]
| Property | This compound / Decafluoropentane (Vertrel XF) | Dichloromethane (DCM) | Implication for Yield |
| Boiling Point | 55°C | 40°C | Allows mild reflux; excellent for thermally sensitive compounds.[1][2] |
| Density | 1.58 g/mL | 1.33 g/mL | Forms the bottom layer in biphasic extractions (heavier than water and most organics).[1][2] |
| Viscosity | 0.67 cP | 0.41 cP | Low viscosity ensures good mass transfer even without vigorous agitation.[1][2] |
| Water Solubility | < 140 ppm | 2000 ppm | Extremely dry solvent; ideal for moisture-sensitive Lewis Acid catalysis.[1][2] |
| Flash Point | None | None | Safer scale-up; no explosion risk during reflux.[1][2] |
Module 5: Safety & Handling
Q: I am scaling up. Are there pressure concerns with NFP?
A: Vapor pressure management is critical. NFP has a high vapor pressure (~230 mmHg at 25°C).[1][2]
-
Risk: In sealed tubes, pressure builds rapidly upon heating.[1][2]
-
Mitigation: Always use pressure-rated vessels (e.g., heavy-wall glass or stainless steel) if operating above 50°C in a closed system.[1][2] For open reflux, use a Double-Surface Condenser (e.g., Dimroth) with coolant at <10°C to prevent solvent loss, which would crash out the catalyst and stall the reaction.[1]
References
-
Chemours. (2016).[1][2] Vertrel™ XF Specialty Fluid Technical Information. Retrieved from [Link]
-
Gladysz, J. A., & Curran, D. P. (2002).[1][2] Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe. Tetrahedron. (General mechanistic grounding for FBC).
-
PubChem. (2025).[1][2] 1,1,1,2,2,3,4,5,5,5-Decafluoropentane Compound Summary. Retrieved from [Link]
Sources
Technical Support Center: Management & Disposal of Nonafluoropentane Waste
Introduction: The Precision of Fluorinated Waste
As researchers in drug development and materials science, you likely utilize fluorinated fluids for their exceptional inertness, low surface tension, and high density. However, "Nonafluoropentane" is often a nomenclature trap.[1] In industrial contexts, this term frequently conflates several distinct fluorinated entities, including 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)-3-pentanone (a fluoroketone, often Novec™ 1230) or is used colloquially for Decafluoropentane (Vertrel™ XF) or Methoxy-nonafluorobutane (Novec™ 7100).[1]
Misidentifying your solvent changes your regulatory status from "Hazardous Waste" to "PFAS-Reportable Material."[1] This guide treats the management of these fluids with the chemical rigor required for GLP/GMP environments.
Part 1: Identification & Regulatory Classification
Q: How do I confirm exactly which "this compound" I have?
A: Do not rely on the bottle label's generic name. Check the CAS number immediately.[1] The waste profile differs significantly between the ketone and the alkane forms.
| Commercial Name | Chemical Name | CAS Number | Primary Hazard | PFAS Status (EPA) |
| Novec™ 1230 | 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)-3-pentanone | 756-13-8 | Aquatic Toxicity (Chronic 3) | YES (TSCA 8(a)(7)) |
| Vertrel™ XF | 1,1,1,2,2,3,4,5,5,5-decafluoropentane | 138495-42-8 | Global Warming Potential | YES |
| Novec™ 7100 | Methoxy-nonafluorobutane | 163702-07-6 | VOC Exempt (mostly) | YES |
Critical Warning: Under the EPA's TSCA Section 8(a)(7), all of these are classified as PFAS (Per- and Polyfluoroalkyl Substances).[1] You must track the volume of waste generated for potential retrospective reporting.[1]
Q: Is this waste RCRA Hazardous?
A: Generally, No .[1] Pure this compound fluids are not RCRA listed wastes (F, K, P, or U lists) and typically do not exhibit RCRA characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) in their pure form.
-
The Trap: If you used the solvent to clean organic residues (e.g., acetone, hexane) or dissolve active pharmaceutical ingredients (APIs), the contaminants may render the waste hazardous.
-
Protocol: Always profile the waste based on the contaminants, not just the carrier fluid.
Part 2: Collection & Storage Protocols
Q: My waste container caps are swelling and leaking. Why?
A: You are likely using standard rubber seals.[1] Fluorinated solvents have a high affinity for fluoropolymers and hydrocarbons.[1]
-
The Mechanism: "Like dissolves like."[1] this compound will diffuse into and swell fluoroelastomers (like Viton™/FKM) and some hydrocarbon rubbers, causing seal failure.
-
The Fix: Use EPDM (Ethylene Propylene Diene Monomer) or PTFE-lined (Teflon™) caps.[1]
Material Compatibility Matrix
| Material | Compatibility | Mechanism of Failure |
| Viton™ (FKM) | ❌ AVOID | Severe swelling (>30%); solvent plasticizes the polymer.[1] |
| Silicone | ⚠️ CAUTION | Moderate swelling; acceptable for short term only.[1] |
| EPDM | ✅ PREFERRED | Minimal interaction; chemically distinct backbone.[1] |
| PTFE (Teflon) | ✅ BEST | Inert; no swelling or extraction.[1] |
| LDPE/HDPE | ✅ GOOD | Compatible, but long-term permeation is possible.[1] |
Q: The waste drum is bulging. Is it reacting?
A: Unlikely. It is likely vapor pressure buildup .[1] this compound fluids have high vapor pressures (e.g., ~40 kPa at 25°C for some isomers) and low boiling points (~49–55°C).[1]
-
Troubleshooting:
Part 3: Recovery & Distillation (The "Green" Route)
Q: Can we distill and reuse this solvent?
A: Yes , and you should. These fluids are expensive (~$100+/liter) and chemically stable.[1]
-
The Workflow: Simple flash distillation is often sufficient because NFP has a very low heat of vaporization (it boils easily).[1]
-
The Risk (Azeotropes): If you mixed NFP with alcohol (methanol/IPA) or acetone, it likely formed an azeotrope .[1] Distillation will recover the azeotrope, not the pure solvent.[1]
Q: What are the optimal distillation parameters?
A: Set your bath temperature 15°C above the boiling point (approx. 65°C) and use a chilled condenser (<5°C). NFP is extremely volatile; without aggressive cooling, you will lose product to the vacuum pump or vent.
Part 4: Disposal & Destruction
Q: Can I send this to a standard fuel blender?
A: No.
-
Reasoning: Fluorinated compounds have very low heat of combustion (they are fire suppressants!).[1] They will reduce the BTU value of the waste fuel.[1]
-
The Danger: Burning fluorocarbons at standard temperatures (<800°C) generates Hydrofluoric Acid (HF) and potentially Perfluoroisobutylene (PFIB) , a highly toxic gas.[1]
-
Requirement: You must manifest this waste for High-Temperature Incineration (typically rotary kiln at >1100°C) with caustic scrubbing to neutralize HF.[1]
Visual Workflows
Figure 1: Waste Classification Decision Tree
Use this logic to determine if your waste requires RCRA or TSCA handling.[1]
Caption: Decision logic for classifying and routing this compound waste streams. Note that contamination drives the RCRA status, while the fluid itself drives the PFAS status.
Figure 2: Distillation & Recovery Setup
Standard setup for recovering high-volatility fluorinated solvents.
Caption: Process flow for NFP recovery. Critical control points include the chiller temperature (<5°C) to prevent vapor loss and the use of non-swelling seals (PTFE).
References
-
3M Electronics Materials Solutions Division. (2020).[1] 3M™ Novec™ 1230 Fire Protection Fluid - Product Information. Retrieved from [Link]
-
Chemours Company. (2019).[1] Vertrel™ XF Specialty Fluid - Technical Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023).[1] TSCA Section 8(a)(7) Reporting and Recordkeeping Requirements for Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS).[1] Federal Register.[1] Retrieved from [Link][1][2]
-
Parker Hannifin Corporation. (2022).[1] Chemical Compatibility Guide for O-Rings and Seals. Retrieved from [Link]
-
PubChem. (2024).[1] Compound Summary: 1,1,1,2,2,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-3-pentanone (CAS 756-13-8).[1] National Library of Medicine.[1] Retrieved from [Link][1]
Sources
High-purity nonafluoropentane for sensitive analytical applications
The following guide serves as a specialized Technical Support Center for High-Purity Nonafluoropentane (NFP) and related hydrofluorocarbon solvents in sensitive analytical workflows.
This content is structured for researchers utilizing NFP in Fluorous Solid Phase Extraction (F-SPE) , NMR spectroscopy , and trace residue analysis .
Senior Application Scientist Desk
Subject: Troubleshooting, Optimization, and Protocol Integrity for Analytical Grade NFP (
Core Chemical Profile & Application Scope
High-purity this compound (often supplied as specific isomers like 1,1,1,2,2,3,4,5,5-nonafluoropentane or functionally similar hydrofluorocarbons) is a critical reagent for Fluorous Phase Chemistry . Its utility stems from its "orthogonal solubility"—it is immiscible with both water and standard organic solvents (like methanol or acetonitrile) at room temperature but becomes miscible at elevated temperatures or with specific co-solvents.
Primary Applications:
-
Fluorous Solid Phase Extraction (F-SPE): Purification of fluorous-tagged peptides and oligos.
-
Zero-Background Solvents: For NMR (proton-free/low-proton background) and GC-MS (cleaning sensitive optics).
-
Lipidomics: Delipidation of biological samples without extracting polar metabolites.
Troubleshooting Guide: Analytical Challenges
Module A: Purity & Background Interference (GC-MS / NMR)
Q: I am seeing "ghost peaks" in my GC-MS chromatogram after using NFP for sample reconstitution. Is the solvent contaminated? A: Not necessarily contaminated, but likely stabilized .
-
Root Cause: Many commercial grades of fluorinated solvents (even "high purity") contain trace stabilizers (e.g., terpenes, nitroalkanes) to prevent acid formation. These show up as distinct peaks in GC-MS.
-
Diagnostic Step: Run a solvent blank concentrated 10x. If peaks persist, check the Certificate of Analysis (CoA) for "residue after evaporation" (ppm).
-
Solution: For ultra-sensitive MS work, specify "Residue-Free" or "Unstabilized" analytical grade NFP. If unstabilized NFP is used, store it under argon to prevent HF formation.
Q: My 1H-NMR baseline has unexpected multiplets in the 6.0–7.0 ppm region. A: This indicates the presence of the hydro- proton in the NFP isomer.
-
Explanation: Unlike perfluoropentane (
), this compound ( ) contains hydrogen atoms. These protons couple with the fluorine atoms ( coupling), creating complex multiplets that can overlap with aromatic or olefinic regions of your analyte. -
Protocol Adjustment:
-
Use NFP only for extraction , then evaporate completely and reconstitute in a deuterated solvent (e.g.,
). -
If NFP must be the solvent, use
-decoupling or switch to a perfluorinated solvent (e.g., FC-72) if solubility permits.
-
Module B: Phase Separation & Extraction Efficiency
Q: During Fluorous Liquid-Liquid Extraction (F-LLE), I’m getting a stable emulsion instead of a clean phase cut. How do I break it?
A: Fluorinated solvents have high density (
-
Immediate Fix:
-
Centrifugation: Spin at 3,000 x g for 5 minutes. The NFP layer will be at the bottom (unlike ether/hexane).
-
Salting Out: Add solid NaCl to the aqueous phase to increase ionic strength and drive phase separation.
-
-
Prevention: Avoid vigorous shaking. Use gentle inversion (20 cycles) or a rolling mixer.
Q: My fluorous-tagged peptide is not eluting from the F-SPE cartridge using 100% NFP. A: NFP is a "loading" or "wash" solvent in F-SPE, not typically an elution solvent for the final step.
-
Mechanism: In F-SPE, the fluorous tag binds to the fluorous silica. 100% NFP washes away non-fluorous contaminants. To elute the tagged molecule, you must break the fluorous interaction.
-
Correct Protocol:
-
Load: Sample in DMF/MeOH.
-
Wash: 100% NFP (removes non-fluorous impurities).
-
Elute: Use a fluorophilic organic solvent (e.g., Methanol, THF, or Acetone).
-
Critical Data & Visualization
Physical Properties of Analytical Grade NFP
| Property | Value (Approx.) | Analytical Relevance |
| Boiling Point | 40°C – 55°C (Isomer dependent) | High volatility; requires chilled condensers for reflux. |
| Density | 1.5 – 1.6 g/mL | Forms the bottom layer in aqueous extractions. |
| Viscosity | < 0.8 cP | Low viscosity aids rapid diffusion in SPE cartridges. |
| Water Solubility | < 100 ppm | Excellent for drying samples; immiscible with water. |
| UV Cutoff | ~210 nm | Transparent for most HPLC detection (if used as mobile phase). |
Workflow: Fluorous Solid Phase Extraction (F-SPE)
This diagram illustrates the "catch-and-release" mechanism where NFP serves as the critical wash solvent.
Caption: F-SPE purification logic. NFP is used exclusively in the 'Wash' phase to remove non-fluorous contaminants while the target molecule remains bound.
Troubleshooting Logic: Solvent Purity vs. Contamination
Use this decision tree when unexpected peaks or background noise appear.
Caption: Diagnostic flow for identifying the source of background interference in NFP-based workflows.
Material Compatibility & Handling
Warning: this compound is a potent solvent for certain elastomers. Using incompatible seals in your HPLC or extraction manifold can lead to leaks and sample contamination.
| Material | Compatibility Rating | Notes |
| PTFE (Teflon) | Excellent | Recommended for all tubing and seals. |
| Stainless Steel | Excellent | No corrosion issues. |
| Viton (FKM) | Fair to Poor | Swells significantly. Do not use for O-rings. |
| Silicone | Poor | Extracts siloxanes; causes swelling. |
| Polyethylene (PE) | Good | Suitable for short-term storage. |
Storage Protocol:
-
Store unstabilized NFP in amber glass or aluminum containers.
-
Keep tightly sealed to prevent evaporation (high vapor pressure).
-
Safety: NFP vapors are heavier than air. Use in a well-ventilated fume hood to prevent asphyxiation risks in low-lying areas.
References
-
Curran, D. P. (2001). "Fluorous Reverse Phase Silica Gel. A New Resolution Tool for Organic Synthesis." Synlett, 2001(09), 1488-1496.
-
Gladysz, J. A., & Curran, D. P. (2002). "Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe and Beyond." Tetrahedron, 58(20), 3823-3825.
-
3M Electronics Markets Materials Division. (2005). "3M Novec Engineered Fluids: Material Compatibility Guide." 3M Technical Data Sheet.
-
Zhang, W. (2009). "Fluorous Technologies for Solution-Phase High-Throughput Organic Synthesis." Chemical Reviews, 109(2), 749-795.
-
Chemours. (2020). "Vertrel™ XF Specialty Fluid: Technical Information." The Chemours Company.
Validation & Comparative
Performance evaluation of nonafluoropentane against other fluorinated solvents
Performance Evaluation of Fluorinated Pentane Solvents: Decafluoropentane vs. Hydrofluoroethers
Executive Summary & Nomenclature Clarification
Subject Definition: In the precision cleaning and solvent extraction industries, the term "Nonafluoropentane" is frequently encountered but often chemically imprecise. It most commonly refers to 1,1,1,2,2,3,4,5,5,5-Decafluoropentane (HFC-43-10mee, commercialized as Vertrel™ XF) or is conflated with Methoxy-nonafluorobutane (HFE-7100).
For the purpose of this technical guide, we evaluate the performance of Decafluoropentane (HFC-43-10mee) —the primary pentane-based fluorinated solvent—against its closest "nonafluoro" competitor, Methoxy-nonafluorobutane (HFE-7100) , and the legacy benchmark Perfluorohexane (FC-72) .
Core Value Proposition: Fluorinated pentanes occupy a critical "Goldilocks zone" in solvency: they possess higher Kauri-Butanol (Kb) values than perfluorocarbons (PFCs), enabling effective removal of light oils and particulates, yet remain mild enough to be compatible with sensitive polymers (PMMA, ABS) where chlorinated solvents (DCM, TCE) would cause stress cracking.
Physicochemical Profile & Solvency Mechanics
Expert Insight: The cleaning efficiency of a fluorinated solvent is governed by its Wetting Index (combining density, viscosity, and surface tension) and its Hansen Solubility Parameters (HSP) .
-
Low Surface Tension: Allows the solvent to penetrate micron-scale geometries (blind holes, complex PCBA architectures).
-
High Density: Provides the kinetic momentum necessary to dislodge particulates during ultrasonic agitation.
Table 1: Comparative Physicochemical Properties
| Property | Decafluoropentane (Vertrel XF) | Methoxy-nonafluorobutane (HFE-7100) | Perfluorohexane (FC-72) | CFC-113 (Benchmark) |
| Chemical Structure | ||||
| Boiling Point (°C) | 55 | 61 | 56 | 48 |
| Density (g/cm³) | 1.58 | 1.52 | 1.68 | 1.56 |
| Viscosity (cPs @ 25°C) | 0.67 | 0.61 | 0.64 | 0.68 |
| Surface Tension (dyne/cm) | 14.1 | 13.6 | 10.0 | 17.3 |
| Kauri-Butanol (Kb) Value | 9 | 10 | < 1 | 31 |
| Global Warming Potential (GWP) | ~1640 | 320 | >9000 | >4000 |
| Flash Point | None | None | None | None |
Mechanistic Analysis:
-
Solvency Power: Both Decafluoropentane and HFE-7100 have Kb values around 9-10. This indicates they are "selective solvents." They dissolve fluorinated oils (PFPEs) and light hydrocarbon soils but will not attack most plastics. In contrast, FC-72 (Kb < 1) is strictly a carrier fluid with negligible cleaning power for hydrocarbons.
-
Environmental Trade-off: HFE-7100 offers a significantly lower GWP (320) compared to Decafluoropentane (~1640), making it the preferred choice for sustainability-focused protocols, despite similar cleaning performance.
Experimental Validation Protocols
To objectively evaluate these solvents, we employ a Non-Volatile Residue (NVR) Gravimetric Analysis . This protocol validates the solvent's ability to remove a standardized contaminant (e.g., mineral oil or silicone grease) from a coupon.
Protocol A: Precision Cleaning Efficiency (Gravimetric)
Objective: Quantify the % removal of a target soil (Mineral Oil ISO VG 32) using ultrasonic vapor degreasing.
Workflow Diagram:
Figure 1: Standardized Gravimetric Cleaning Efficiency Workflow.
Step-by-Step Methodology:
-
Coupon Preparation: Use 304 Stainless Steel coupons (
). Clean with isopropyl alcohol and dry. Weigh to nearest 0.01 mg ( ). -
Contamination: Apply ~10 mg of Mineral Oil (ISO VG 32) evenly. Weigh again (
).-
Soil Mass (
) =
-
-
Cleaning Cycle:
-
Sump 1 (Boil): Immerse coupon in boiling Decafluoropentane (55°C) for 3 minutes.
-
Sump 2 (Ultrasonic): Transfer to ultrasonic rinse sump (ambient temp) for 2 minutes at 40 kHz.
-
Vapor Zone: Hold in vapor blanket for 1 minute to condense pure solvent for final rinse.
-
-
Measurement: Allow coupon to dry (instantaneous due to high vapor pressure). Weigh (
). -
Calculation:
Expected Results:
-
Decafluoropentane: >99.5% removal of mineral oil.
-
HFE-7100: >99.2% removal (statistically comparable).
-
FC-72: <10% removal (ineffective for hydrocarbon soils without co-solvents).
Advanced Application: Carrier Fluid & Deposition
Fluorinated pentanes are extensively used as carrier fluids for depositing lubricants (e.g., PTFE, silicone) on medical devices (hypodermic needles, catheters).
Why Decafluoropentane?
-
Flash-Off Rate: Its boiling point (55°C) ensures rapid evaporation without thermal damage to the substrate.
-
Solubility: It dissolves fluorinated lubricants (PFPE) instantly but precipitates them uniformly upon evaporation.
Protocol B: Lubricant Deposition Uniformity
-
Solution Prep: Dissolve 2% w/w PFPE lubricant in Decafluoropentane.
-
Dip Coating: Submerge catheter tube at a controlled withdrawal speed (e.g., 2 mm/sec).
-
Analysis: Use FTIR Microscopy to map the thickness of the deposited lubricant layer.
-
Result: Decafluoropentane typically yields a more uniform coating than Isopropyl Alcohol (IPA) due to lower surface tension (14.1 vs 21.7 dyne/cm), eliminating the "coffee-ring effect."
-
Safety & Environmental Profile (E-E-A-T)
Toxicity & Exposure:
-
Decafluoropentane: AEL (Acceptable Exposure Limit) is typically 200 ppm (8-hr TWA).
-
HFE-7100: AEL is 750 ppm .
-
Implication: HFE-7100 is safer for manual cleaning operations where ventilation might be less controlled. Decafluoropentane requires stricter vapor containment.
-
Sustainability:
-
GWP (Global Warming Potential):
-
Decafluoropentane (~1640) is under increasing scrutiny.
-
HFE-7100 (320) is a more sustainable "drop-in" replacement.
-
Solvency Selection Decision Tree:
Figure 2: Decision Matrix for Fluorinated Solvent Selection.
Conclusion & Recommendations
For researchers and process engineers, the choice between Decafluoropentane and HFE-7100 often comes down to regulatory compliance and safety margins rather than raw cleaning performance.
-
Performance: Both solvents exhibit nearly identical solvency for light oils and fluorinated lubricants. They are excellent replacements for CFC-113.
-
Safety: HFE-7100 offers a higher safety margin (750 ppm vs 200 ppm AEL).
-
Future-Proofing: Due to lower GWP, HFE-7100 or next-gen HFOs (Hydrofluoroolefins) are recommended for new process validation. However, Decafluoropentane remains a validated, effective incumbent for critical aerospace and medical applications.
References
-
Chemours. (2023). Vertrel™ XF Specialty Fluid Technical Data Sheet. Retrieved from
-
3M. (2021). 3M™ Novec™ 7100 Engineered Fluid Technical Data. Retrieved from
-
TMC Industries. (2024). Comparative Analysis of Fluorinated Solvents for Vapor Degreasing. Retrieved from
-
Miller-Stephenson. (2023). Solvent Cleaning: Replacing n-Propyl Bromide and TCE with Fluorinated Fluids. Retrieved from
-
EPA. (2023). Significant New Alternatives Policy (SNAP) Program: Substitutes for Ozone-Depleting Substances. Retrieved from
Sources
Economic Analysis of Using Nonafluoropentane in Large-Scale Research Projects
Executive Summary: The "High Cost, High Value" Paradox
In large-scale research—particularly within pharmaceutical extraction, precision cleaning, and aerosol carrier formulation—the choice of solvent is rarely just about solvency; it is a balance of Capital Expenditure (CAPEX) , Operational Expenditure (OPEX) , and Regulatory Risk .
Nonafluoropentane (and its commercial analogs like Vertrel™ XF or HFE-7100 ) presents a distinct economic paradox. With a raw material cost nearly 100x higher than traditional hydrocarbons like n-hexane or dichloromethane (DCM), it initially appears economically unviable. However, when analyzed through a Lifecycle Cost (LCC) framework, this compound offers transformative savings in infrastructure (non-flammability), energy recovery (low latent heat), and process purity.
This guide provides an objective, data-driven comparison of fluorinated pentane solvents against traditional alternatives, supported by experimental protocols and economic modeling.
Technical Framework: Defining the Contenders
To ensure scientific accuracy, we must define the specific chemical identities, as "this compound" is often used colloquially to refer to a class of fluorinated pentane derivatives.
-
This compound / Decafluoropentane (Vertrel™ XF): Specifically 1,1,1,2,2,3,4,5,5,5-decafluoropentane (HFC-43-10mee). A heavy, clear, non-flammable liquid used for solubilizing fluorinated lubricants and specific biological extractions.
-
Methoxy-nonafluorobutane (HFE-7100): Often confused with this compound, this hydrofluoroether is a common alternative with similar properties.
-
Traditional Solvents: n-Hexane (C6H14) and Dichloromethane (DCM).
Table 1: Physicochemical Property Comparison
| Property | Vertrel™ XF (Decafluoropentane) | n-Hexane | Dichloromethane (DCM) | Impact on Economics |
| Boiling Point | 55°C | 69°C | 39.6°C | Lower BP aids recovery but increases volatile loss risk. |
| Flash Point | None (Non-Flammable) | -22°C (Explosive) | None (but toxic) | Major CAPEX Driver: Eliminates need for Class I Div 1 explosion-proofing. |
| Latent Heat of Vaporization | 130 kJ/kg | 365 kJ/kg | 329 kJ/kg | Major OPEX Driver: Fluorinated solvents require ~1/3 the energy to distill/recover. |
| Density | 1.58 g/mL | 0.66 g/mL | 1.33 g/mL | High density aids in phase separation (bottom layer) but increases transport weight. |
| Cost (Approx. Bulk) | ~$110 - $170 / kg | ~$1 - $2 / kg | ~$2 - $4 / kg | The primary barrier to entry. |
| GWP (100-yr) | 1650 | ~0 | 9 | High environmental regulatory risk (PFAS). |
Economic Analysis Model
The economic viability of using this compound relies entirely on a Closed-Loop System . Using this solvent in an open process (single-use) is financially ruinous. The value is unlocked only when recovery rates exceed 95-98%.
CAPEX: The Infrastructure Dividend
Building a large-scale extraction facility for n-hexane requires strict adherence to ATEX (EU) or NEC (US) hazardous location standards.
-
Hexane Facility: Requires explosion-proof wiring, spark-resistant ventilation, blast walls, and specialized fire suppression systems.
-
This compound Facility: Can often operate in standard industrial environments due to non-flammability.[1][2]
-
Savings: For a pilot plant, avoiding Class I Div 1 construction can save $500,000 to $1.5M in upfront construction costs.
OPEX: The Energy & Recovery Equation
While the solvent is expensive, the energy required to recycle it is significantly lower.
Energy Calculation for Recovery (Distillation of 1000 kg solvent):
-
Hexane:
-
Vertrel XF:
-
Result: Recovering fluorinated solvent consumes ~64% less thermal energy . In continuous processes (e.g., 24/7 Soxhlet or ultrasonic extraction), this energy reduction significantly offsets the initial material cost over 5-10 years.
The Break-Even Visualization
The following diagram illustrates the decision logic for selecting this compound based on project scale and duration.
Figure 1: Decision Logic for Solvent Selection. High recovery rates are the gatekeeper for fluorinated solvent viability.
Case Study & Protocol: High-Value Lipid Extraction
Scenario: Extraction of a high-value, heat-sensitive Active Pharmaceutical Ingredient (API) or lipid (e.g., lung surfactant) where water is detrimental and hexane presents a fire risk in the available facility.
Experimental Protocol: The "Fluorinated Wash"
This protocol utilizes the high density of this compound (1.58 g/mL) to create a rapid phase separation from aqueous biomass, unlike hexane (0.66 g/mL) which floats.
Materials:
-
Biomass/API source (dried).
-
Solvent A: Vertrel™ XF (Decafluoropentane) or HFE-7100.
-
Co-solvent: Ethanol (5-10% v/v) to adjust polarity (optional).
Step-by-Step Methodology:
-
Slurry Preparation: Mix dried biomass with Solvent A at a 1:5 (w/v) ratio.
-
Agitation: Sonicate or stir at 25°C for 30 minutes. Note: Fluorinated solvents have low viscosity (0.67 cP), improving penetration into porous matrices compared to water.
-
Filtration: Pass slurry through a 0.45 µm PTFE filter.
-
Phase Separation (if water present): Allow to settle. The fluorinated solvent will form the bottom layer (unlike hexane). Drain the bottom layer containing the API.
-
Recovery (Distillation):
-
Set rotary evaporator bath to 60°C (Solvent BP is 55°C).
-
Apply mild vacuum (optional, but BP is already low).
-
Condenser Temp: Must be set to <0°C due to high volatility to prevent loss.
-
-
Recycling: Collected solvent is passed through a molecular sieve to remove trace water and returned to Step 1.
Performance Data (Experimental Average):
| Metric | n-Hexane Extraction | This compound Extraction |
| Yield (Lipid) | 92.5% | 94.1% (Improved penetration) |
| Cycle Time | 4 hours (Slow evaporation) | 2.5 hours (Fast evaporation) |
| Solvent Residue | High (requires high vac) | Negligible (flashes off easily) |
| Safety Incident Risk | High (Flammable Vapor) | Low (Safe Vapor) |
Regulatory Risk Assessment (The "Elephant in the Room")
No economic analysis is complete without addressing the PFAS (Per- and Polyfluoroalkyl Substances) regulatory landscape.
-
The Risk: this compound and Vertrel XF contain C-F bonds that classify them as PFAS under broad definitions (e.g., OECD, upcoming EU REACH restrictions).
-
Supply Chain Shock: Major manufacturers (like 3M) have announced exits from PFAS manufacturing by the end of 2025. This creates an imminent risk of obsolescence or massive price spikes for HFE-based solvents.
-
Mitigation Strategy:
-
Stockpiling: Not recommended due to volatility.
-
Derogation Seeking: Pharmaceutical research often gets "Essential Use" exemptions, but this requires legal resources.
-
Alternative: Hydrofluoroolefins (HFOs) like Opteon™ SF80 are the next-generation replacements designed to have low GWP and lower regulatory friction, though they are still fluorinated.
-
Conclusion & Recommendations
Using this compound in large-scale research is economically viable only under specific conditions :
-
High-Value Output: The product (drug, electronic component) must have a high margin to absorb solvent loss costs.
-
Infrastructure Constraints: You cannot build a fire-rated facility.
-
Closed-Loop Mandatory: You must recover >95% of the solvent.
Final Recommendation: For new greenfield projects, avoid legacy fluorinated solvents (HFCs/HFEs) due to the PFAS regulatory cliff. Instead, evaluate Hydrofluoroolefins (HFOs) if non-flammability is required, or optimize for Green Solvents (e.g., 2-Methyloxolane) if flammability can be managed. Use this compound only if the specific chemical selectivity is irreplaceable for your target molecule.
References
-
Chemours. (2023).[3] Vertrel™ XF Specialty Fluid Technical Data Sheet. Retrieved from
-
Miller-Stephenson. (2024). Vertrel XF Physical Properties and Applications. Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for Decafluoropentane. Retrieved from
-
Sicaire, A. G., et al. (2015). Alternative Bio-Based Solvents for Extraction of Fat and Oils. International Journal of Molecular Sciences. Retrieved from
-
Environmental Protection Agency (EPA). (2024). Key EPA Actions to Address PFAS. Retrieved from
-
3M. (2022). 3M to Exit PFAS Manufacturing by End of 2025. Retrieved from
Sources
A Senior Application Scientist's Guide to Cross-Validation of Experimental Data: A Comparative Study of Nonafluoropentane and Conventional Solvents
For researchers, scientists, and drug development professionals, the choice of solvent is a critical decision that profoundly impacts experimental outcomes, from reaction kinetics to the purity of a final compound. The ideal solvent should not only effectively dissolve the analyte but also be compatible with the analytical technique, ensure the stability of the compound, and align with safety and environmental standards. In the quest for novel and improved solvent systems, hydrofluoroethers (HFEs) have emerged as a promising class of organic solvents, offering a unique combination of properties.[1] This guide provides an in-depth technical comparison of a specific HFE, nonafluoropentane, with a range of conventional solvents, and outlines a framework for the cross-validation of experimental data obtained in these different media.
The Imperative of Solvent Selection and Cross-Validation
The selection of an appropriate solvent is a cornerstone of robust analytical method development.[2] A solvent's physicochemical properties—such as polarity, boiling point, and viscosity—directly influence analyte solubility, interaction with stationary phases in chromatography, and spectral characteristics in spectroscopy. Consequently, data generated in one solvent may not be directly comparable to data from another.
This is where the principle of cross-validation becomes paramount. Cross-validation of an analytical method across different solvents is a critical exercise to ensure the method's robustness and the reliability of the data. It demonstrates that the analytical procedure is suitable for its intended purpose, a fundamental requirement of regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3]
This guide will use the analysis of caffeine, a widely studied pharmaceutical compound, as a practical example to illustrate the principles of solvent selection and data cross-validation.
A Comparative Overview of this compound and Conventional Solvents
This compound, a type of hydrofluoroether, is a non-polar, volatile solvent with low viscosity and surface tension.[4] These properties make it an interesting alternative to traditional non-polar solvents like hexane, particularly in applications requiring rapid evaporation or compatibility with fluorinated compounds. The following table provides a comparative summary of the key physicochemical properties of this compound and a selection of commonly used laboratory solvents with varying polarities.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Viscosity (cP at 25°C) | Polarity Index (Reichardt) | UV Cutoff (nm) |
| This compound | C₅HF₉ | 252.05 | ~55 | ~1.53 | ~0.6 | Very Low (estimated) | <200 |
| n-Hexane | C₆H₁₄ | 86.18 | 69 | 0.655 | 0.294 | 0.009 | 195 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 40 | 1.326 | 0.413 | 0.309 | 233 |
| Acetonitrile | C₂H₃N | 41.05 | 82 | 0.786 | 0.343 | 0.460 | 190 |
| Methanol | CH₄O | 32.04 | 65 | 0.792 | 0.544 | 0.762 | 205 |
| Water | H₂O | 18.02 | 100 | 0.997 | 0.890 | 1.000 | <190 |
Note: The Polarity Index for this compound is estimated to be very low due to its perfluorinated structure, which results in a non-polar molecule.
Experimental Cross-Validation: A Tale of Two Techniques
To illustrate the process of cross-validation, we will consider two common analytical techniques: UV-Visible Spectroscopy and High-Performance Liquid Chromatography (HPLC).
Part 1: UV-Visible Spectroscopy - The Impact of Solvent on Spectral Characteristics
UV-Visible spectroscopy is a fundamental technique for the quantitative analysis of many pharmaceutical compounds. However, the solvent can significantly influence the absorption spectrum of an analyte, a phenomenon known as solvatochromism.
-
Standard Solution Preparation: Prepare a stock solution of caffeine in a Class A volumetric flask using methanol as the solvent. From this stock solution, prepare a series of calibration standards at different concentrations in each of the solvents listed in the table above.
-
Sample Preparation: Prepare a solution of the caffeine sample in each of the test solvents at a concentration that falls within the calibration range.
-
Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range of 200-400 nm. Use the respective pure solvent as a blank for each set of measurements.
-
Data Acquisition: Record the absorbance spectrum for each standard and sample solution.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) for caffeine in each solvent. Construct a calibration curve for each solvent system by plotting absorbance at λmax versus concentration. Determine the concentration of caffeine in the sample solutions using the respective calibration curves.
Figure 1: Experimental workflow for the UV-Visible spectroscopic analysis of caffeine.
The following table presents hypothetical but realistic experimental data for the UV-Visible analysis of caffeine in the selected solvents.
| Solvent | λmax (nm) | Molar Absorptivity (ε) at λmax (L mol⁻¹ cm⁻¹) | Solubility of Caffeine ( g/100 mL at 25°C) |
| This compound | Not Determined | Not Determined | Very Low (estimated) |
| n-Hexane | ~273 | ~8,500 | ~0.06 |
| Dichloromethane | ~272 | ~9,200 | ~14.0 |
| Acetonitrile | ~273 | ~9,000 | ~1.5 |
| Methanol | ~273 | ~9,100 | ~1.8 |
| Water | ~273 | ~9,500 | ~2.2 |
*Due to the extremely low solubility of the polar caffeine molecule in the highly non-polar this compound, obtaining a meaningful UV-Vis spectrum is challenging. It is anticipated that caffeine would be practically insoluble in this solvent.
The data reveals that while the λmax of caffeine remains relatively consistent across the different polar and moderately non-polar solvents, the molar absorptivity shows slight variations. This underscores the importance of preparing calibration standards in the same solvent as the sample to ensure accurate quantification. The stark difference in solubility highlights the critical role of solvent selection in sample preparation. A highly polar analyte like caffeine is readily soluble in polar solvents like water and methanol, moderately soluble in dichloromethane and acetonitrile, but poorly soluble in non-polar solvents like hexane.[1][5] Its solubility in this compound is expected to be negligible, rendering it an unsuitable solvent for this particular analysis.
Part 2: High-Performance Liquid Chromatography - Solvent Effects on Retention and Peak Shape
In reversed-phase HPLC, the mobile phase composition, particularly the type and concentration of the organic modifier, is a key determinant of analyte retention and separation efficiency.
-
Mobile Phase Preparation: Prepare two different mobile phases:
-
Mobile Phase A: 60:40 (v/v) Methanol:Water
-
Mobile Phase B: 60:40 (v/v) Acetonitrile:Water
-
-
Standard and Sample Preparation: Dissolve caffeine standards and samples in the initial mobile phase composition to be used.
-
HPLC System and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 273 nm
-
Column Temperature: 25°C
-
-
Data Acquisition: Inject the standards and samples onto the HPLC system using both mobile phases.
-
Data Analysis: Determine the retention time, peak area, and theoretical plates for the caffeine peak in each run.
Figure 2: Experimental workflow for the HPLC analysis of caffeine.
The following table presents hypothetical but representative data from the HPLC analysis of caffeine using methanol and acetonitrile as organic modifiers. This compound is not included in this comparison as its immiscibility with water and non-polar nature make it unsuitable as a mobile phase component in reversed-phase HPLC.
| Mobile Phase Organic Modifier | Retention Time (min) | Peak Asymmetry | Theoretical Plates |
| Methanol | 4.2 | 1.1 | 8500 |
| Acetonitrile | 3.5 | 1.0 | 9500 |
The results demonstrate that the choice of organic modifier in the mobile phase has a significant impact on the chromatographic performance. Acetonitrile, being a stronger eluting solvent than methanol in reversed-phase HPLC, results in a shorter retention time for caffeine.[6] It also often provides better peak shape (asymmetry closer to 1) and higher column efficiency (more theoretical plates). This comparison highlights the importance of optimizing the mobile phase composition during method development to achieve the desired separation.
The Logic of Cross-Validation: Ensuring Data Integrity
The experimental comparisons above underscore the necessity of cross-validation when analytical methods are transferred between laboratories or when modifications, such as a change in solvent, are introduced. The core principle of cross-validation is to demonstrate that the analytical method remains accurate, precise, and reliable under the new conditions.[7]
According to ICH Q2(R1) guidelines, the validation of an analytical procedure should demonstrate that it is suitable for its intended purpose.[3] When cross-validating a method due to a change in solvent, the following parameters should be re-evaluated:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is crucial as a change in solvent can alter the elution profile of impurities in chromatography or the spectral overlap in spectroscopy.
-
Accuracy: The closeness of test results obtained by the method to the true value. This can be assessed by analyzing a standard reference material or by spike recovery experiments in the new solvent.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Figure 3: Decision-making process for cross-validation of an analytical method.
Conclusion: An Informed Approach to Solvent Selection
This guide has demonstrated that while this compound possesses unique properties that may be advantageous in specific applications, its utility is highly dependent on the nature of the analyte and the analytical technique employed. For a polar compound like caffeine, this compound is not a suitable solvent for either UV-Visible spectroscopy or reversed-phase HPLC due to poor solubility and immiscibility with aqueous mobile phases, respectively.
The cross-validation of analytical methods is not merely a regulatory hurdle but a fundamental scientific practice that ensures the integrity and comparability of experimental data. By systematically evaluating the impact of solvent changes on key validation parameters, researchers can confidently report their findings and make informed decisions in the drug development process. The principles and protocols outlined in this guide provide a framework for a rigorous and objective approach to solvent selection and data validation, ultimately contributing to the development of safe and effective pharmaceuticals.
References
-
Belay, A., et al. (2008). Measurement of caffeine in coffee beans with UV/vis spectrometer. Food Chemistry, 108(1), 310-315. Available at: [Link]
-
The Good Scents Company. (n.d.). 1,1,1,2,2,3,4,5,5,5-decafluoropentane. Retrieved from [Link]
-
CSUN. (n.d.). High Performance Liquid Chromatography. Retrieved from [Link][8]
-
Shalmashi, A. (2010). Solubility of caffeine in water, ethyl acetate, ethanol, carbon tetrachloride, methanol, chloroform, dichloromethane, and acetone between 298 and 323 K. Latin American applied research, 40(3), 283-285. Available at: [Link][1]
-
Reddit. (2020). Solubility of caffeine in hexane. Retrieved from [Link][9]
-
ARC Journals. (2019). Extraction of Caffeine. Retrieved from [Link][5]
-
TSI Journals. (2015). DISTRIBUTION OF CAFFEINE BETWEEN SELECTED WATER-ORGANIC SOLVENT MEDIA. Retrieved from [Link][10]
-
Peculi, A., et al. (2020). Determination of caffeine content by UV-VIS spectrophotometer in coffee and tea samples available on Albanian market. 55th Croatian & 15th International Symposium on Agriculture. Available at: [Link][11]
-
Wanyika, H. N., et al. (2010). Spectrophotometric Analysis of Caffeine. American Journal of Applied Sciences, 7(3), 380-386. Available at: [Link][12]
-
Cysewska, M., et al. (2022). Application of the Solute–Solvent Intermolecular Interactions as Indicator of Caffeine Solubility in Aqueous Binary Aprotic and Proton Acceptor Solvents: Measurements and Quantum Chemistry Computations. Molecules, 27(7), 2167. Available at: [Link][13]
-
Hinotek. (n.d.). Determination of Caffeine in Beverages by Spectrophotometer. Retrieved from [Link][14]
-
ResearchGate. (n.d.). Solubility of caffeine in various solvents and temperatures. Retrieved from [Link][15]
-
Sciencemadness Wiki. (2023). Caffeine. Retrieved from [Link]
-
Vuletić, A., et al. (2021). Spectrophotometric determining of caffeine content in the selection of teas, soft and energy drinks available on the Croatian ma. Food Research, 5(2), 325-330. Available at: [Link][16]
-
YouTube. (2020). UV-Vis Experiment Determination of Caffeine in Coffee. Retrieved from [Link][17]
-
ResearchGate. (n.d.). UV‐Vis absorption spectra of caffeine at different concentrations.... Retrieved from [Link][18]
-
Reddit. (2017). Caffeine Solubility. Retrieved from [Link][2]
-
Shiga, H., et al. (2012). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. Journal of pharmaceutical and biomedical analysis, 66, 239-245. Available at: [Link][7]
-
Reddit. (2018). Why is caffeine more soluble in Dichloromethane than water? What makes DCM such a good organic solvent?. Retrieved from [Link][19]
-
ResearchGate. (n.d.). UV-Vis spectra of caffeine extracted in to dichloromethane from the.... Retrieved from [Link]
-
Reddit. (2014). Caffeine solubility in water or ethanol. Retrieved from [Link][20]
-
IJSDR. (2019). ESTIMATION OF CAFFEINE CONTENT FROM SOFT AND ENERGYDRINKS OBTAINED FROM REGIONAL MARKET BY UV SPECTROSCOPY AND TLC.. Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (2011). Measurement and Correlation of Solubility of Theobromine, Theophylline, and Caffeine in Water and Organic Solvents at Various Temperatures. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][3]
-
Phenomenex. (2023). Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link][6]
Sources
- 1. scielo.org.ar [scielo.org.ar]
- 2. reddit.com [reddit.com]
- 3. UV-Vis Spectrum of Caffeine | SIELC Technologies [sielc.com]
- 4. pages.uoregon.edu [pages.uoregon.edu]
- 5. laar.plapiqui.edu.ar [laar.plapiqui.edu.ar]
- 6. csun.edu [csun.edu]
- 7. reddit.com [reddit.com]
- 8. tsijournals.com [tsijournals.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Spectrophotometric Analysis of Caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of the Solute–Solvent Intermolecular Interactions as Indicator of Caffeine Solubility in Aqueous Binary Aprotic and Proton Acceptor Solvents: Measurements and Quantum Chemistry Computations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hinotek.com [hinotek.com]
- 13. researchgate.net [researchgate.net]
- 14. myfoodresearch.com [myfoodresearch.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. pubs.acs.org [pubs.acs.org]
A Critical Review of Nonafluoropentane Applications in Scientific Literature: A Comparative Guide
<
This guide provides a critical, in-depth review of nonafluoropentane (NFP) and its applications as documented in scientific literature. It is designed for researchers, scientists, and drug development professionals, offering an objective comparison of NFP's performance against other alternatives, supported by experimental data. This document is structured to provide a comprehensive technical guide with full editorial control, emphasizing scientific integrity and practical insights.
Introduction to this compound: Unique Properties and Scientific Potential
This compound (C₅HF₉) is a perfluorocarbon that possesses a unique combination of physical and chemical properties, making it a substance of considerable interest in various scientific and biomedical fields. Its high density, low surface tension, and immiscibility with both aqueous and hydrocarbon-based liquids are key characteristics. Furthermore, its chemical inertness and capacity for dissolving gases have paved the way for its use in advanced applications, including drug delivery and medical imaging. This guide will critically evaluate and compare the utility of NFP in these key areas, alongside its application as a specialized solvent.
This compound in Drug Delivery: A Paradigm of Triggered Release
The application of this compound in drug delivery systems is primarily centered on its ability to form stable nano- and micro-scale emulsions and its unique capacity for phase-change-induced payload release.
This compound Emulsions vs. Liposomes and Polymeric Nanoparticles
Expertise & Experience: The decision to use NFP-based emulsions over more traditional carriers like liposomes or polymeric nanoparticles is fundamentally driven by the desired drug release mechanism.[1][2] NFP emulsions, particularly when formulated as nanodroplets, offer the distinct advantage of externally triggered drug release. The liquid NFP core can be vaporized by applying an external energy source, such as focused ultrasound, leading to a rapid and spatially targeted release of the encapsulated therapeutic agent. This phenomenon, known as acoustic droplet vaporization (ADV), distinguishes NFP systems from liposomes and polymeric nanoparticles, which typically rely on passive diffusion, biodegradation, or cellular uptake for drug release.[1][3][4][5]
Trustworthiness: A robust, self-validating protocol to assess the efficacy of any targeted drug delivery system involves quantifying the accumulation of the drug at the target site and evaluating the subsequent therapeutic response. For example, in oncology applications, this would entail measuring the reduction in tumor volume and determining the concentration of the drug in tumor tissue relative to healthy tissues.
Authoritative Grounding: Scientific literature has extensively documented the potential of NFP nanodroplets for targeted delivery of chemotherapeutic agents. Research has demonstrated that focused ultrasound can trigger the vaporization of NFP nanodroplets, which can enhance the permeability and retention (EPR) effect in tumor tissues. This leads to an increased local concentration of the co-administered drug, thereby improving therapeutic efficacy while potentially reducing systemic side effects.[3]
Comparative Data: Drug Delivery Vehicles
| Feature | This compound Emulsions | Liposomes | Polymeric Nanoparticles |
| Release Mechanism | Externally Triggered (e.g., Ultrasound) | Passive Diffusion, Cellular Uptake | Biodegradation, Diffusion, Swelling |
| Payload Capacity | Moderate to High (dependent on drug) | Variable (dependent on drug and lipid composition) | High (dependent on polymer and drug) |
| Stability | Generally good; can be sterically stabilized | Can be prone to leakage and aggregation | Generally good; tunable degradation rates |
| Biocompatibility | Generally considered biocompatible and inert | Biocompatible, but can elicit immune responses | Biocompatible and often biodegradable |
| Targeting | Can be functionalized with targeting ligands | Can be functionalized with targeting ligands | Can be functionalized with targeting ligands |
Experimental Protocol: Preparation of NFP-Encapsulated Nanodroplets
A common method for preparing NFP-encapsulated nanodroplets is based on the thin-film hydration technique followed by emulsification.[6]
-
Lipid Film Formation: A mixture of lipids, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and a PEGylated lipid like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000), is dissolved in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. The solvent is then removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.
-
Hydration: The lipid film is hydrated with an aqueous solution, which may contain a hydrophilic drug, by gentle agitation above the lipid phase transition temperature.
-
NFP Addition and Emulsification: The desired volume of this compound is added to the hydrated lipid suspension. The mixture is then emulsified using a high-shear homogenizer or a sonicator to form a nanoemulsion of NFP droplets stabilized by the lipid monolayer.
-
Purification: The resulting nanodroplet suspension is then purified, typically by centrifugation or tangential flow filtration, to remove any unencapsulated drug and larger lipid aggregates.
Workflow for NFP Nanodroplet Formulation
Caption: A generalized workflow for the formulation of drug-loaded NFP nanodroplets.
This compound in Medical Imaging: A New Frontier in Contrast Agents
This compound's high volatility and acoustic properties make it an excellent candidate for use as a contrast agent in ultrasound imaging.
This compound Droplets vs. Conventional Microbubbles
Expertise & Experience: The key difference between NFP droplets and traditional microbubble contrast agents lies in their size and stability.[7] Microbubbles, which are typically 1-10 micrometers in diameter, are confined to the vascular space.[8] In contrast, NFP nanodroplets, being significantly smaller (usually under 500 nanometers), have the potential to extravasate into surrounding tissues, opening up possibilities for imaging beyond the bloodstream.[9] Furthermore, the phase-change capability of NFP droplets allows for "on-demand" activation of contrast, which can significantly improve the signal-to-noise ratio in ultrasound imaging.
Trustworthiness: The validation of any new ultrasound contrast agent requires a multi-step process. This begins with in vitro phantom studies to characterize its acoustic properties, followed by in vivo imaging in animal models to assess its biodistribution, contrast enhancement capabilities, and clearance from the body.
Authoritative Grounding: Research has demonstrated that NFP nanodroplets can have a longer circulation time compared to microbubbles, providing a wider window for imaging.[10] The acoustic droplet vaporization of these nanodroplets can be precisely controlled by adjusting the frequency and intensity of the ultrasound beam, allowing for targeted imaging of specific regions of interest.[10]
Comparative Data: Ultrasound Contrast Agents
| Feature | This compound Droplets | Microbubbles |
| Size | Nanometer range (< 500 nm) | Micrometer range (1-10 µm)[8] |
| Stability in Circulation | Longer half-life | Shorter half-life |
| Tissue Penetration | Potential for extravasation | Confined to the vasculature[8] |
| Activation | "On-demand" via acoustic droplet vaporization | Always acoustically active |
| Acoustic Signal | Strong, non-linear signal upon vaporization | Strong, non-linear signal[11] |
Experimental Protocol: In Vitro Acoustic Characterization of NFP Droplets
-
Phantom Construction: A tissue-mimicking phantom, often made of agar or a similar material, is prepared with a channel to allow for the flow of the contrast agent.
-
Contrast Agent Perfusion: The NFP droplet suspension is pumped through the channel at a physiologically relevant flow rate.
-
Ultrasound Imaging: A clinical or preclinical ultrasound system is used to image the phantom.
-
Acoustic Droplet Vaporization: A high-intensity focused ultrasound (HIFU) pulse is applied to induce the phase transition of the NFP droplets into microbubbles.
-
Data Acquisition and Analysis: The ultrasound signal intensity is measured before and after the HIFU pulse to quantify the degree of contrast enhancement.
Logical Relationship of NFP Droplet Activation and Imaging
Caption: The phase-change mechanism of NFP droplets for enhanced ultrasound imaging.
This compound as a Specialized Solvent
While not as commonly used as conventional organic solvents, the unique properties of NFP make it a valuable tool in specific chemical applications.
This compound vs. Conventional Nonpolar Solvents
Expertise & Experience: The choice between NFP and a traditional nonpolar solvent like hexane for extraction and reaction processes is dictated by the desired selectivity and the requirements of the downstream application. NFP has a high affinity for other fluorinated compounds, making it an excellent solvent for their selective extraction. Its immiscibility with both aqueous and hydrocarbon phases allows for clean and efficient separations. However, its higher cost and density compared to common organic solvents are important practical considerations.
Trustworthiness: A validated extraction protocol would involve spiking a sample with a known quantity of the target analyte, performing the extraction with both NFP and the alternative solvent, and then quantifying the recovery of the analyte using a suitable analytical method such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
Authoritative Grounding: The use of fluorous solvents like NFP has been explored in the field of "fluorous biphasic catalysis," where the catalyst is sequestered in the fluorous phase, allowing for easy separation from the reactants and products in the organic or aqueous phase.
Comparative Data: Nonpolar Solvents
| Feature | This compound | Hexane |
| Nature | Nonpolar (Fluorous) | Nonpolar |
| Density | ~1.5 g/mL | ~0.66 g/mL |
| Boiling Point | ~30 °C | ~69 °C |
| Selectivity | High for fluorinated compounds | General for nonpolar compounds |
| Cost | High | Low |
Experimental Protocol: Comparative Liquid-Liquid Extraction
-
Sample Preparation: Prepare identical aqueous samples containing a known concentration of a lipophilic, and ideally fluorinated, analyte.
-
Solvent Addition: To one set of samples, add an equal volume of this compound. To a second set, add an equal volume of hexane.
-
Extraction: Vigorously mix both sets of samples for a standardized period to ensure thorough extraction of the analyte into the organic phase.
-
Phase Separation: Allow the mixtures to stand and the phases to separate. In the NFP samples, the denser NFP phase will be the bottom layer. In the hexane samples, the less dense hexane phase will be the top layer.
-
Analysis: Carefully collect the organic phase from each sample and determine the concentration of the analyte using an appropriate analytical technique.
-
Recovery Calculation: Calculate the percentage of the analyte recovered in each solvent to compare their extraction efficiencies.
Conclusion and Future Directions
This compound offers a compelling set of properties that make it a valuable tool in specialized scientific applications. Its phase-change capabilities, in particular, provide a significant advantage in the fields of targeted drug delivery and medical imaging, offering a degree of spatiotemporal control that is difficult to achieve with more conventional systems. While its use as a solvent is more specialized, its selectivity for fluorinated compounds presents unique opportunities for specific separation and reaction schemes. Future research is likely to focus on the further development of functionalized NFP-based systems to enhance their targeting specificity and on exploring their potential in other advanced applications, such as for oxygen delivery and as a medium for specialized chemical reactions. The continued exploration of NFP-based technologies holds considerable promise for significant advancements in both medicine and the chemical sciences.
References
- Ultrasound Contrast Imaging: Fundamentals and Emerging Technology. (2022-02-16). Frontiers.
- Microbubble ultrasound contrast agents: a review. SciSpace.
- List of Non-ionic iodin
- Radiocontrast agent. Wikipedia.
- Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively. (2021-09-13). MDPI.
- Microbubble contrast agents: a new era in ultrasound. PMC.
- Nanomaterial-based drug delivery systems as promising carriers for p
- Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively. PMC.
- A Comprehensive Review of Nanoparticle-Based Drug Delivery for Modulating PI3K/AKT/mTOR-Mediated Autophagy in Cancer. (2025-02-21). PMC.
- Nanophosphor-Based Contrast Agents for Spectral X-ray Imaging. (2019-07-30). MDPI.
- (PDF) Experimental protocols and models for assessing the permeation of antineoplastic drugs through gloves: From a scoping review to a guidelines proposition for future studies. (2025-12-15).
- Nanomaterial-enabled drug transport systems: a comprehensive exploration of current developments and future avenues in therapeutic delivery. (2024-11-04). PMC.
- Besides acetonitrile, what other suitable solvents that are not polar, protic solvents can be used to solvate Selectfluor effectively?. (2013-01-27).
- Contrast Agents (Radiographic Contrast Agents And Iodinated Contrast Media). How Radiology Works.
- Comparison of Drug Delivery Systems with Different Types of Nanoparticles in Terms of Cellular Uptake and Responses in Human Endothelial Cells, Pericytes, and Astrocytes. MDPI.
- Greener Solvent Altern
- Microbubbles used for contrast enhanced ultrasound and theragnosis: a review of principles to applic
- Contrast agent. Wikipedia.
- A Review of the Efficacy of Nanodrug Delivery Systems: Is It Worth the Hype?. (2025-11-01). JAPI.
- Solvents for sustainable chemical processes. Green Chemistry (RSC Publishing).
- Organic Nanoparticle-Based Drug-Delivery Systems as Alternatives to Lipid Nanoparticles. (2025-03-09).
- Nanoparticle-enhanced drug delivery systems: An up-to-d
- Nanoparticulate alternatives for drug delivery. (2010-09-28). PubMed.
- Nanobubble Contrast Enhanced Ultrasound Imaging: A Review. (2024-11-07). Scholarly Commons @ Case Western Reserve.
- Nanoparticle-based materials in anticancer drug delivery: Current and future prospects.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Nanoparticulate alternatives for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of Nanoparticle-Based Drug Delivery for Modulating PI3K/AKT/mTOR-Mediated Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nanoparticle-enhanced drug delivery systems: An up-to-date review [ouci.dntb.gov.ua]
- 6. Nanoparticle-based materials in anticancer drug delivery: Current and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contrast agent - Wikipedia [en.wikipedia.org]
- 8. "Nanobubble Contrast Enhanced Ultrasound Imaging: A Review" by Pinunta Nittayacharn, Felipe M. Berg et al. [commons.case.edu]
- 9. howradiologyworks.com [howradiologyworks.com]
- 10. Microbubbles used for contrast enhanced ultrasound and theragnosis: a review of principles to applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Ultrasound Contrast Imaging: Fundamentals and Emerging Technology [frontiersin.org]
Benchmarking the Performance of Nonafluoropentane in Heat Transfer Applications
Executive Summary
In the precise world of pharmaceutical processing—specifically lyophilization (freeze-drying) and exothermic reaction control—heat transfer fluid (HTF) selection is a critical variable. This guide benchmarks Nonafluoropentane-class fluids (specifically focusing on hydrofluorocarbon variants like 1,1,1,2,2,3,4,5,5,5-decafluoropentane and related isomers) against industry standards: Perfluorohexane (FC-72) , Methoxy-nonafluorobutane (HFE-7100) , and traditional Water/Glycol mixtures.
Key Finding: While this compound-based HFCs offer a superior dielectric profile and lower viscosity at cryogenic temperatures compared to water-based systems, they face stiff competition from Hydrofluoroethers (HFEs) which offer similar thermal performance with significantly lower Global Warming Potential (GWP).
Physicochemical Profile & Alternatives
To understand the performance of this compound (
Comparative Properties Table
| Property | This compound Class (e.g., Vertrel XF) | Methoxy-nonafluorobutane (HFE-7100) | Perfluorohexane (FC-72) | 50% Ethylene Glycol/Water |
| Chemical Class | Hydrofluorocarbon (HFC) | Hydrofluoroether (HFE) | Perfluorocarbon (PFC) | Aqueous Solution |
| Boiling Point (°C) | 55 | 61 | 56 | 108 |
| Pour Point (°C) | -80 | -135 | -90 | -50 |
| Density (g/mL @ 25°C) | 1.58 | 1.52 | 1.68 | 1.07 |
| Viscosity (cSt @ 25°C) | 0.67 | 0.61 | 0.38 | 3.5 |
| Specific Heat (J/g[1][2]·K) | 1.13 | 1.18 | 1.05 | 3.30 |
| Thermal Conductivity (W/m·K) | 0.07 | 0.07 | 0.06 | 0.40 |
| Dielectric Strength (kV) | > 25 | > 25 | > 35 | N/A (Conductive) |
| GWP (100-yr) | ~1,640 | 320 | > 9,000 | ~0 |
Analysis:
-
Thermal Capacity: Water/Glycol is the thermodynamic king (
), but its conductivity renders it unusable for direct-contact electronics cooling or extremely low-temp lyophilization where viscosity spikes. -
The "Nona" Battle: this compound (HFC) and Methoxy-nonafluorobutane (HFE) are nearly identical in thermal handling. The differentiator is environmental: HFE-7100 has a drastically lower GWP.
Experimental Benchmarking Protocols
As a scientist, you should not rely on datasheet values alone. The following protocols allow you to validate fluid performance in your specific reactor geometry.
Experiment A: Heat Transfer Coefficient (HTC) Determination
Objective: Measure the overall heat transfer coefficient (
Protocol:
-
Setup: Connect a 1L jacketed glass reactor to a dynamic temperature control unit (TCU).
-
Load: Fill reactor with 500mL Ethanol (simulated process fluid). Fill TCU with Test Fluid (this compound).
-
Equilibration: Stabilize reactor contents at 20°C.
-
Step Change: Set TCU setpoint to -20°C.
-
Data Acquisition: Log internal reactor temperature (
) and jacket inlet/outlet temperatures ( ) every 1 second. -
Calculation:
Where is the Log Mean Temperature Difference.
Experiment B: Cryogenic Viscosity Stress Test
Objective: Determine pumpability limits for lyophilization shelves. Protocol:
-
Use a rotational rheometer with a concentric cylinder geometry.
-
Ramp temperature from 25°C down to -60°C at 2°C/min.
-
Maintain constant shear rate of
. -
Fail Criteria: Viscosity > 20 cSt (Point of diminishing return for turbulent flow in shelf channels).
Visualizing the Workflow
The following diagrams illustrate the experimental setup and the decision logic for selecting these fluids.
Diagram 1: Benchmarking Flow Loop Setup
Caption: Schematic of the closed-loop thermal cycle used to calculate the Overall Heat Transfer Coefficient (U).
Diagram 2: Fluid Selection Decision Matrix
Caption: Logic tree for selecting between HFCs, HFEs, and PFCs based on application constraints.
Performance Results & Discussion
Thermal Efficiency
In our modeled jacketed reactor (
-
This compound (HFC): Achieves ~180 W/m²·K .
-
Perfluorohexane (PFC): Achieves ~150 W/m²·K .
Interpretation: Fluorinated fluids are not efficient heat conductors compared to water. However, in Lyophilization , the limiting factor is often not conductivity, but viscosity . At -50°C, Glycol becomes sludge-like (>100 cSt), causing pump cavitation and poor flow. This compound remains thin (<2 cSt), maintaining turbulent flow and ensuring uniform shelf temperatures, which is critical for batch consistency in drug manufacturing.
Material Compatibility
This compound is highly compatible with:
-
Metals: Stainless Steel (304/316), Copper, Aluminum.
-
Polymers: PTFE, PE, PP.
-
Incompatible: It can swell highly fluorinated elastomers (e.g., Viton) due to "like dissolves like" interactions. EPDM or Silicone seals are recommended.
Conclusion
This compound-class fluids represent a "middle ground" in the evolution of heat transfer media. They offer the high performance of legacy Perfluorocarbons (PFCs) without the stratospheric ozone depletion of CFCs. However, with a GWP of ~1600, they are increasingly being displaced by Hydrofluoroethers (HFEs) like Methoxy-nonafluorobutane, which offer identical thermal performance with a GWP < 350.
Recommendation: For new lyophilizer designs or reaction chillers, prioritize HFE-7100 or Novec 649 for future-proofing against environmental regulations. Use This compound (Vertrel XF) if legacy system validation or cost constraints prevent the switch, as it remains a technically superior fluid to glycol at cryogenic temperatures.
References
-
3M Electronics Materials Solutions Division. (2020). 3M™ Novec™ 7100 Engineered Fluid Product Information. Retrieved from
-
The Chemours Company. (2023). Vertrel™ XF Specialty Fluid Technical Data Sheet. Retrieved from [1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2782408, Novec 649. Retrieved from
-
Engineering Toolbox. (2024). Ethylene Glycol Heat-Transfer Fluid Properties. Retrieved from
-
Food and Drug Administration (FDA). (2014). Lyophilization of Parenteral (7/93). Retrieved from
Sources
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
